Product packaging for 1,2-dimethoxy-4-(2-nitroethenyl)benzene(Cat. No.:)

1,2-dimethoxy-4-(2-nitroethenyl)benzene

Cat. No.: B1346141
M. Wt: 209.2 g/mol
InChI Key: SYJMYDMKPSZMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-dimethoxy-4-(2-nitroethenyl)benzene is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Dimethoxy-beta-nitrostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO4 B1346141 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3

InChI Key

SYJMYDMKPSZMSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a valuable compound in organic synthesis. The primary synthetic route detailed herein is the Henry reaction, also known as a nitroaldol condensation, which involves the reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane. This guide presents a detailed experimental protocol, quantitative data from various cited methodologies, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is a nitroalkene derivative of veratraldehyde. It serves as a versatile intermediate in the synthesis of various organic compounds and has been investigated for potential applications in medicinal chemistry. The presence of the electron-withdrawing nitro group and the dimethoxy-substituted phenyl ring makes it a reactive precursor for further chemical transformations.

The most common and efficient method for its preparation is the Henry condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] In the synthesis of this compound, the reaction between 3,4-dimethoxybenzaldehyde and nitromethane is typically catalyzed by a weak base, such as ammonium acetate.[3][4] The initial product is a β-nitro alcohol, which readily dehydrates under the reaction conditions to yield the desired nitroalkene.[5]

Synthetic Pathway

The synthesis of this compound from 3,4-dimethoxybenzaldehyde and nitromethane proceeds via a Henry condensation reaction. The reaction is catalyzed by ammonium acetate and typically involves heating the reactants.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst A 3,4-Dimethoxybenzaldehyde D This compound A->D Henry Reaction B Nitromethane B->D Henry Reaction C Ammonium Acetate C->D Catalysis Experimental_Workflow A 1. Reaction Setup (Reactants & Catalyst) B 2. Reflux in Glacial Acetic Acid A->B C 3. Cooling & Precipitation in Water B->C D 4. Filtration & Washing C->D E 5. Extraction with Dichloromethane D->E F 6. Drying of Organic Layer E->F G 7. Solvent Evaporation F->G H 8. Product Characterization (MP, Spectroscopy) G->H

References

In-Depth Technical Guide: 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dimethoxy-4-(2-nitroethenyl)benzene (CAS Number: 4230-93-7), a compound of interest in organic synthesis and pharmaceutical research. Also known by its synonym 3,4-dimethoxy-β-nitrostyrene, this molecule has demonstrated notable antifungal properties. This document consolidates its physicochemical properties, synthesis protocols, spectroscopic data, and biological activity, with a focus on its potential mechanism of action as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 4230-93-7[2][3][4]
IUPAC Name 1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene[2][5]
Synonyms 3,4-dimethoxy-β-nitrostyrene, 1,2-Dimethoxy-4-(2-nitrovinyl)benzene[2][3]
Molecular Formula C₁₀H₁₁NO₄[4]
Molecular Weight 209.20 g/mol [4]
InChI Key SYJMYDMKPSZMSB-AATRIKPKSA-N[2][4][5]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 140 °C[6][7][8]
Boiling Point 343.9 °C at 760 mmHg[6][7][8]
Flash Point 158.6 °C[7][8]
Appearance White to Yellow to Yellow-green powder/crystal[3]
Purity >98.0% (GC)[3]
Storage Sealed in dry, room temperature[2][5]

Synthesis

The primary method for synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction in organic chemistry.[9][10] This reaction involves the condensation of an aldehyde with a nitroalkane in the presence of a base.

Experimental Protocol: Henry Reaction

This protocol is based on the general procedure for the synthesis of β-nitrostyrene derivatives.

Materials:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Methanol (for recrystallization)

Procedure:

  • Combine 3,4-dimethoxybenzaldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol).

  • The reaction mixture is heated. For laboratory scale, this can be efficiently carried out using a microwave synthesizer (e.g., 200 W, 90 °C for 45 minutes).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The crystalline product formed is collected by filtration.

  • The crude product is washed with cold methanol.

  • Recrystallization from methanol is performed to yield the purified this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Henry reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 3,4-Dimethoxybenzaldehyde p1 Henry Condensation (Microwave, 90°C, 45 min) r1->p1 r2 Nitromethane r2->p1 r3 Ammonium Acetate (Catalyst) r3->p1 p2 Cooling & Filtration p1->p2 p3 Methanol Wash p2->p3 p4 Recrystallization p3->p4 prod This compound p4->prod

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 3: Expected Spectroscopic Data

TechniqueExpected Signals
Infrared (IR) Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹), C=C stretching of the nitroethenyl group (~1600 cm⁻¹)[11]
Mass Spec. (MS) Molecular ion peak at m/z 209, consistent with the molecular formula C₁₀H₁₁NO₄[11]

Biological Activity and Mechanism of Action

Research has indicated that this compound and its derivatives exhibit promising antimicrobial, particularly antifungal, activity.[12][13]

Antifungal Activity

A study investigating a series of 3,4-dimethoxy-β-nitrostyrene derivatives reported the antifungal activity of the parent compound against Candida albicans.[12][13]

Table 4: Antifungal Activity

CompoundOrganismMIC (µg/mL)
This compound Candida albicans128
Mechanism of Action: PTP1B Inhibition

The antimicrobial effects of 3,4-dimethoxy-β-nitrostyrene derivatives are suggested to be linked to their interaction with protein tyrosine phosphatase 1B (PTP1B).[12][14] PTP1B is a key enzyme in cellular signaling, and its inhibition can disrupt various cellular processes in microorganisms.[12][14][15]

Molecular docking studies suggest that these compounds can act as inhibitors of PTP1B.[12][14] PTP1B plays a role as a negative regulator in insulin signaling pathways and is involved in cell differentiation and gene transcription in eukaryotes like Candida albicans.[4][8][12][13] By acting as tyrosine mimetics, 3,4-dimethoxy-β-nitrostyrene derivatives may interrupt these crucial signaling pathways.[13]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action through the inhibition of the PTP1B signaling pathway.

G cluster_pathway PTP1B Signaling Pathway cluster_inhibition Inhibition PTP1B Protein Tyrosine Phosphatase 1B (PTP1B) Substrate Dephosphorylated Substrate PTP1B->Substrate Substrate_P Phosphorylated Substrate Substrate_P->PTP1B dephosphorylation Signal Downstream Signaling Substrate->Signal Response Cellular Response (e.g., Growth, Proliferation) Signal->Response Inhibitor 1,2-dimethoxy-4- (2-nitroethenyl)benzene Inhibitor->PTP1B Inhibition Inhibition

Caption: Proposed inhibition of the PTP1B signaling pathway.

Safety Information

This compound is classified as an irritant.[7][8] Appropriate safety precautions should be taken during handling.

  • Hazard Codes: Xi (Irritant)[7][8]

  • Risk Statements: R 36/37/38 (Irritating to eyes, respiratory system and skin)[7][8]

  • Safety Statements: S 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S 36 (Wear suitable protective clothing)[7][8]

Conclusion

This compound is a compound with demonstrated antifungal activity, likely mediated through the inhibition of protein tyrosine phosphatase 1B. Its straightforward synthesis via the Henry reaction makes it an accessible target for further investigation. This technical guide provides a foundational body of information to aid researchers in the fields of medicinal chemistry, drug discovery, and materials science in their exploration of this and related compounds. Further studies are warranted to fully elucidate its therapeutic potential and expand upon its known biological activities.

References

An In-Depth Technical Guide to 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1,2-dimethoxy-4-(2-nitroethenyl)benzene. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is an organic compound with the chemical formula C₁₀H₁₁NO₄. It is a yellow crystalline powder.[1] The molecule consists of a benzene ring substituted with two methoxy groups at positions 1 and 2, and a 2-nitroethenyl group at position 4. The nitroethenyl group is in the trans or (E) configuration, which is the more thermodynamically stable isomer.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₄[1][2][3][4]
Molecular Weight 209.20 g/mol [1][4]
CAS Number 4230-93-7[1][2]
Appearance Yellow crystal or powder[1]
Melting Point 140 °C[1][2]
Boiling Point 343.9 ± 27.0 °C (Predicted)[1][2]
Density ~1.197 g/cm³ (Predicted)[2]
¹H NMR (DMSO-d₆, 400 MHz) δ = 3.82 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 7.06 (d, J=8.3 Hz, 1H, ArH), 7.43 (dd, J=1.8, 8.3 Hz, 1H, ArH), 7.49 (d, J=1.8 Hz, 1H, ArH), 8.07 (d, J=13.5 Hz, 1H, =CH), 8.21 (d, J=13.5 Hz, 1H, =CH)
¹³C NMR (DMSO-d₆, 100.6 MHz) δ = 56.2 (OCH₃), 56.3 (OCH₃), 111.8 (ArCH), 112.2 (ArCH), 123.4 (Cipso), 126.1 (ArCH), 136.4 (=CH), 140.3 (=CH), 149.7 (Cipso), 153.0 (Cipso)
Infrared (IR) Spectroscopy Strong asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ respectively. C=C stretching of the nitroethenyl group near 1600 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 209, consistent with the molecular formula.

Synthesis of this compound

The primary method for synthesizing this compound is the Henry reaction, a base-catalyzed condensation between an aldehyde and a nitroalkane.[5] In this case, 3,4-dimethoxybenzaldehyde (veratraldehyde) is reacted with nitromethane.

Synthesis Veratraldehyde 3,4-Dimethoxybenzaldehyde Reaction Henry Reaction (Nitroaldol Condensation) Veratraldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Ammonium Acetate (Catalyst) Catalyst->Reaction Solvent Glacial Acetic Acid (Solvent) Solvent->Reaction Product This compound Reaction->Product

Fig. 1: Synthesis of this compound.
Experimental Protocol: Henry Reaction

The following protocol is adapted from a documented synthesis of 3,4-dimethoxy-β-nitrostyrene.[1]

Materials:

  • 3,4-dimethoxybenzaldehyde (2.29 g, 14 mmol)

  • Nitromethane (15.96 g, 256 mmol)

  • Ammonium acetate (3.70 g, 48 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • A mixture of 3,4-dimethoxybenzaldehyde, nitromethane, and ammonium acetate is prepared in glacial acetic acid.

  • The reaction mixture is stirred, likely with heating, until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated. This may involve pouring the reaction mixture into water to precipitate the solid product.

  • The crude product is collected by filtration and washed with water.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield light yellow crystals.[1]

Biological Activity and Signaling Pathways

β-nitrostyrene derivatives are known to possess a range of biological activities, including antimicrobial and anticancer effects.[6][7] While this compound itself is often utilized as a synthetic intermediate in the pharmaceutical industry, its derivatives have been investigated for specific biological targets.[3]

Potential as a PTP1B Inhibitor

A notable area of research is the investigation of 3,4-dimethoxy-β-nitrostyrene derivatives as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of the insulin signaling pathway.[1] Inhibition of PTP1B can enhance insulin sensitivity, making it a therapeutic target for type 2 diabetes.[1] Molecular docking studies suggest that these compounds can bind to the active site of PTP1B, interacting with key amino acid residues.[1]

PTP1B_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds Downstream Downstream Signaling (e.g., GLUT4 translocation) IRS->Downstream Activates PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits signaling) Compound 1,2-Dimethoxy-4- (2-nitroethenyl)benzene Derivative Compound->PTP1B Inhibits

Fig. 2: Potential role of this compound derivatives in PTP1B signaling.
Antimicrobial Activity

Derivatives of 3,4-dimethoxy-β-nitrostyrene have also demonstrated potential antifungal activity, particularly against Candida albicans.[1] The proposed mechanism may involve the inhibition of tyrosine phosphatases in the fungal cells, thereby disrupting essential cellular processes such as cell wall synthesis and stress response.[1]

Experimental Workflows

The investigation of this compound and its derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound and Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays, Molecular Docking) Biological_Screening->Mechanism_Study

Fig. 3: General experimental workflow for the study of this compound derivatives.

Conclusion

This compound is a versatile organic compound with a well-established synthetic route. While it is a valuable building block for more complex molecules, its core structure is also associated with significant biological activities. The potential for its derivatives to act as enzyme inhibitors, particularly against PTP1B, highlights its relevance in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of this class of compounds is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a compound of interest in organic synthesis and medicinal chemistry. The document details its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, and potential biological significance.

Compound Identification and Nomenclature

The systematic IUPAC name for the compound with methoxy groups at positions 1 and 2, and a nitroethenyl group at position 4 of the benzene ring is This compound . It is also commonly known by several synonyms, including 3,4-Dimethoxy-β-nitrostyrene and 1-(3,4-Dimethoxyphenyl)-2-nitroethene.[1]

It is crucial to distinguish this compound from its isomer, 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene (CAS No. 40276-11-7), where the substituents are at the 1, 4, and 2 positions, respectively.[2][3] This guide focuses on the 1,2-dimethoxy-4-(nitroethenyl) isomer.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 3,4-Dimethoxy-β-nitrostyrene, 1-(3,4-Dimethoxyphenyl)-2-nitroethene, 1,2-Dimethoxy-4-(2-nitrovinyl)benzene[1]
CAS Number 4230-93-7[1]
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.20 g/mol [1]
InChI InChI=1/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+[1]

Physicochemical and Spectroscopic Data

The properties of this yellow crystalline solid are summarized below.[1] These data are essential for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValue
Physical State Yellow crystal or powder[1]
Melting Point 140 °C[1][4]
Boiling Point 343.9 ± 27.0 °C (Predicted)[1]
Density 1.197 g/cm³ (Predicted)[1][4]
Flash Point 158.6 °C[1]
Vapor Pressure 0.000136 mmHg at 25°C[1]
Storage Sealed in dry, Room Temperature[1]

Table 3: Spectroscopic Data

TechniqueKey Features and Values
¹H NMR For the related (E)-isomer, vinyl protons appear with coupling constants (J) of ~13.6 Hz, confirming a trans (E) geometry. Methoxy protons typically appear as singlets.[5]
¹³C NMR Signals for methoxy groups, aromatic carbons, and vinyl carbons are expected. For a similar compound, methoxy carbon appears around δ = 55.8 ppm.[5]
Infrared (IR) Strong asymmetric and symmetric NO₂ stretching bands are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A C=C stretching vibration for the nitroethenyl group is observed near 1600 cm⁻¹.[2]
Mass Spec. (MS) The molecular ion peak (M+) is observed at m/z 209, consistent with the molecular formula C₁₀H₁₁NO₄.[2]

Experimental Protocols: Synthesis

The most common and effective method for synthesizing this compound is through a Knoevenagel-type condensation reaction.

Protocol: Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

This procedure involves the base-catalyzed condensation of veratraldehyde with nitromethane.

  • Reactants:

    • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

    • Nitromethane

    • Catalyst: Ammonium acetate (approx. 10 mol%)[6]

  • Procedure:

    • Combine 3,4-dimethoxybenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate in a suitable reaction vessel.[6]

    • Heat the reaction mixture to approximately 70-100°C.[6]

    • Maintain the temperature and stir for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6]

    • Upon completion, the resulting product is precipitated from a mixture of water and isopropanol (e.g., a 7:1 ratio).[6]

    • The precipitate, this compound, is collected by filtration, washed, and dried.

  • Purification:

    • Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a high-purity product.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the Knoevenagel condensation pathway for the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Reactants Reactant1 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Catalyst Ammonium Acetate (Catalyst) Reactant2 Nitromethane Solvent Heat (70-100°C) Catalyst->Solvent Condensation Reaction Product This compound Solvent->Product

Caption: Knoevenagel condensation synthesis pathway.

Conceptual Biological Activity Pathway

Nitroaromatic compounds are known for their potential biological activities, often mediated through redox cycling.[7] The nitro group can be enzymatically reduced to form reactive nitro radical anions, which can induce oxidative stress in microbial or parasitic cells.[7][8]

Biological_Activity Compound Nitroaromatic Compound (R-NO₂) Enzyme Cellular Reductases (e.g., Cytochrome P450 Reductase) Compound->Enzyme 1e⁻ Reduction Radical Nitro Radical Anion (R-NO₂⁻) Enzyme->Radical Oxygen Molecular Oxygen (O₂) Radical->Oxygen Redox Cycling Superoxide Superoxide Radical (O₂⁻) Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Target Cellular Damage (DNA, Proteins, Lipids) ROS->Target

Caption: Bioactivation of nitroaromatic compounds.

Biological and Pharmacological Context

The nitro group (NO₂) is a critical functional group in medicinal chemistry, acting as both a pharmacophore and a potential toxicophore.[7] It is found in numerous antibacterial, antiparasitic, and antineoplastic agents.[7] The biological activity of nitro-containing compounds often stems from their ability to undergo bioreduction within target cells, leading to the formation of cytotoxic reactive nitrogen and oxygen species.[7]

  • Antimicrobial/Antiparasitic Potential: The electrochemical properties of nitroaromatic compounds are key to understanding their biological activity.[8] The reduction of the nitro group can generate radicals that are toxic to microorganisms like Trypanosoma cruzi, the agent of Chagas' disease.[8]

  • Enzyme Interactions: Compounds of this class are known to interact with enzymes such as cytochrome P450, which can metabolize them into reactive intermediates.[2]

Professionals in drug development may find this compound and its derivatives to be valuable scaffolds for developing new therapeutic agents, particularly against microbial and parasitic infections. However, careful toxicological evaluation is necessary due to the general reactivity of the nitro group.[7]

Safety Information

This compound may be irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[1] All work should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide to the Spectral Data of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a molecule of interest in organic synthesis and potential pharmaceutical applications. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene, 3,4-dimethoxy-β-nitrostyrene Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol Appearance: Yellow solid

Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.21d13.51H=CH-NO₂
8.07d13.51HAr-CH=
7.49d1.81HAr-H
7.43dd8.3, 1.81HAr-H
7.06d8.31HAr-H
3.83s3H-OCH₃
3.82s3H-OCH₃
  • ¹³C NMR (100.6 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
153.0C-O
149.7C-O
140.3=CH-NO₂
136.4Ar-CH=
126.1Ar-C
123.4Ar-CH
112.2Ar-CH
111.8Ar-CH
56.3-OCH₃
56.2-OCH₃
Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry

While a complete, publicly available mass spectrum with relative intensities for all fragments is not readily accessible, the molecular ion peak is a key identifier.

m/zAssignment
209[M]⁺ (Molecular Ion)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Henry condensation reaction between veratraldehyde (3,4-dimethoxybenzaldehyde) and nitromethane.

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Nitromethane

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of veratraldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol) in ethanol is prepared.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting yellow solid product is collected by filtration, washed with cold ethanol, and dried.

Below is a graphical representation of the synthesis workflow.

G Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Veratraldehyde Veratraldehyde Reaction Henry Condensation Veratraldehyde->Reaction Nitromethane Nitromethane Nitromethane->Reaction Catalyst Ammonium Acetate Catalyst->Reaction Solvent Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Workup Cooling & Filtration Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of the target compound via Henry condensation.

NMR Spectroscopy Protocol

Instrumentation:

  • A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded at room temperature.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

  • Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry Protocol

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

  • The sample was introduced into the ion source via a direct insertion probe or after separation by gas chromatography (GC).

Ionization:

  • The sample molecules were ionized by a beam of electrons with a standard energy of 70 eV.

Analysis:

  • The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

The logical relationship for spectral data analysis is outlined below.

G Spectral Analysis Logic cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (EI) Synthesis->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Flowchart for structural elucidation using spectral data.

The Multifaceted Biological Activities of Nitrostyrene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrostyrene derivatives, characterized by a nitro group attached to the β-carbon of a styrene backbone, have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their inherent electrophilicity, conferred by the electron-withdrawing nitro group, allows them to interact with various biological nucleophiles, thereby modulating diverse cellular processes. This technical guide provides an in-depth exploration of the biological activities of nitrostyrene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties. We will delve into their mechanisms of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways they influence.

Anticancer Activity

Nitrostyrene derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Action

The anticancer effects of nitrostyrene derivatives are often attributed to their ability to induce oxidative stress, disrupt critical signaling pathways, and promote apoptosis.

  • Induction of Reactive Oxygen Species (ROS): Several nitrostyrene derivatives have been shown to increase intracellular ROS levels in cancer cells. This elevation in ROS can lead to DNA damage, mitochondrial dysfunction, and ultimately, cell cycle arrest and apoptosis.[1][2] For example, the synthetic derivative CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has been shown to induce ROS-mediated DNA damage and mitochondrial dysregulation in colorectal cancer cells.[1]

  • Inhibition of NF-κB Signaling: Certain nitrostyrene derivatives can inhibit the TNFα-induced activation of the NF-κB signaling pathway.[3] They achieve this by binding to the retinoid X receptor alpha (RXRα) and its truncated form (tRXRα), which in turn blocks the interaction of tRXRα with TRAF2, a key component in the NF-κB activation cascade.[3] This inhibition of NF-κB, a crucial regulator of cell survival and inflammation, contributes to the pro-apoptotic effects of these compounds.[3]

  • Induction of Apoptosis: The culmination of ROS induction and NF-κB inhibition is often the induction of apoptosis. Nitrostyrene derivatives have been observed to activate caspase cascades, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and DNA fragmentation, hallmark features of programmed cell death.[2][4] The nitrovinyl side chain attached to an aromatic ring has been identified as the key pharmacophore responsible for this pro-apoptotic effect.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of selected nitrostyrene derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayEndpointResultReference
CYT-Rx20 HCT116 (Colorectal)XTT AssayIC50Not specified, but showed cytotoxicity[1]
p-chloro-nitrostyrene adduct VariousNot specifiedLC5010-25 µM[4]
MNS & BMNS Human cancer cell lineCytotoxicity AssayCytotoxicityNo significant cytotoxicity up to 20 µM[5]
Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrostyrene derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detection of Intracellular ROS

Intracellular ROS levels can be measured using fluorescent probes like H2DCFDA.[1]

  • Cell Treatment: Treat cells with the nitrostyrene derivative for the desired time.

  • Probe Loading: Incubate the cells with H2DCFDA in the dark. H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathway Visualization

anticancer_pathway cluster_cell Cancer Cell Nitrostyrene Nitrostyrene Derivatives ROS ↑ Intracellular ROS Nitrostyrene->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspases Caspase Activation Mitochondria->Caspases CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspases->Apoptosis

ROS-mediated anticancer mechanism of nitrostyrene derivatives.

nfkb_pathway cluster_nfkb TNFα/NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR TRAF2 TRAF2 TNFR->TRAF2 IKK IKK Complex TRAF2->IKK tRXRalpha tRXRα tRXRalpha->TRAF2 Promotes Nitrostyrene Nitrostyrene Derivatives Nitrostyrene->tRXRalpha Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-survival Gene Transcription Nucleus->Gene_Transcription

Inhibition of TNFα/NF-κB signaling by nitrostyrene derivatives.

Antimicrobial Activity

Nitrostyrene derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their mechanism of action often involves the inhibition of essential enzymes and disruption of cellular processes.

Mechanisms of Action
  • Enzyme Inhibition: A key target for nitrostyrene derivatives is protein tyrosine phosphatase 1B (PTP1B).[7] PTP1B plays a crucial role in the signaling pathways that regulate various cellular functions in microorganisms.[7] By inhibiting PTP1B, these compounds can disrupt these pathways, leading to antimicrobial effects. The nitrovinyl chain of β-nitrostyrene can act as a phosphotyrosine mimetic, allowing it to bind to the active site of PTPs.[8][9]

  • Quorum Sensing Inhibition: Some nitrostyrene derivatives have been identified as potent quorum sensing inhibitors (QSIs).[10] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and regulate virulence factors and biofilm formation. By interfering with QS, these compounds can reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development.[10] For instance, (E)‐1‐methyl‐4‐(2‐nitrovinyl)benzene (m‐NPe) has been shown to significantly reduce biofilm formation in Serratia marcescens.[10]

  • Redox Potential Correlation: The antibacterial activity of some nitrostyrene derivatives has been correlated with their redox potentials, suggesting that their ability to participate in oxidation-reduction reactions is important for their antimicrobial effects.[11]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MICs) of various nitrostyrene derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
3,4-dimethoxy-β-nitrostyrene derivative 2 Candida albicans128[7]
3,4-dimethoxy-β-nitrostyrene derivative 4 Candida albicans32-128[7]
3,4-dimethoxy-β-nitrostyrene derivative 7 Candida albicans32-128[7]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) Staphylococcus aureus, Enterococcus faecalis, Enterococcus faeciumLower activity than β-methyl-β-nitrostyrene analogues[11]
Halogenated β-Nitrostyrenes Various bacteria and Candida albicansVaried, with some showing enhanced activity[12]
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the nitrostyrene derivative in a liquid growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

  • Culture Preparation: Grow the bacterial strain in a suitable medium.

  • Treatment and Incubation: In a microplate, add the bacterial culture and different concentrations of the nitrostyrene derivative. Incubate to allow for biofilm formation.

  • Staining: After incubation, remove the planktonic cells and stain the adherent biofilm with a dye such as crystal violet.

  • Quantification: Solubilize the bound dye and measure the absorbance to quantify the amount of biofilm formed. A reduction in absorbance compared to the control indicates inhibition of biofilm formation.

Experimental Workflow Visualization

antimicrobial_workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microplate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Nitrostyrene Derivative Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Antiplatelet Activities

Nitrostyrene derivatives have also been investigated for their anti-inflammatory and antiplatelet effects.

Mechanisms of Action
  • Anti-inflammatory Activity: The anti-inflammatory properties of some nitrostyrene derivatives are linked to their ability to inhibit the NLRP3 inflammasome.[1] For instance, 3,4-methylenedioxy-β-nitrostyrene can block the assembly of the inflammasome, thereby reducing the production of pro-inflammatory cytokines.[1]

  • Antiplatelet Activity: Certain β-nitrostyrene derivatives exhibit potent antiplatelet activities by inhibiting key signaling events in platelet activation.[5][14] They have been shown to inhibit thrombin- and collagen-induced platelet aggregation, ATP secretion, and the activation of glycoprotein IIb/IIIa.[5][14] This is achieved, in part, through the inhibition of protein tyrosine kinases such as Src and Syk, which are crucial for platelet signaling.[14]

Quantitative Data: Antiplatelet Activity
CompoundPlatelet AgonistAssayEndpointResult (IC50)Reference
Compound 19 Thrombin, CollagenPlatelet AggregationIC50≤0.7 µM[5]
Compound 24 Thrombin, CollagenPlatelet AggregationIC50≤0.7 µM[5]
Benzoyl ester derivative (compound 10) ThrombinPlatelet AggregationPotencyUp to 8-fold greater than MNS[14]
Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

  • Platelet Preparation: Isolate platelets from whole blood.

  • Incubation with Inhibitor: Incubate the platelet suspension with the nitrostyrene derivative or a vehicle control.

  • Induction of Aggregation: Add a platelet agonist (e.g., thrombin, collagen, or ADP) to induce aggregation.

  • Measurement: Monitor the change in light transmittance through the platelet suspension using an aggregometer. As platelets aggregate, the transmittance increases.

  • Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.

Conclusion

Nitrostyrene derivatives represent a promising class of bioactive molecules with a diverse range of therapeutic applications. Their ability to modulate multiple signaling pathways and cellular processes underscores their potential in the development of new drugs for cancer, infectious diseases, inflammatory disorders, and thrombosis. The structure-activity relationship studies have shown that modifications to the aromatic ring and the nitrovinyl side chain can significantly influence their biological activity, providing a framework for the rational design of more potent and selective derivatives. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

A Technical Guide to the Mechanism of Action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a derivative of the β-nitrostyrene class of compounds. While primarily utilized as an intermediate in organic synthesis for pharmaceuticals and dyes, the broader class of β-nitrostyrene derivatives has garnered significant interest for a range of biological activities, including antibacterial, antifungal, and potent antitumor effects.[1] The mechanism of action for this specific compound is largely inferred from studies on structurally similar nitrostyrenes. The core pharmacophore responsible for its biological activity is the nitrovinyl group attached to the aromatic ring, which confers the ability to induce cellular stress and programmed cell death.[2] This guide synthesizes the available data to propose a detailed mechanism of action, focusing on its potential as a cytotoxic agent.

Core Mechanism: Michael Acceptor Activity and Oxidative Stress

The primary mechanism underpinning the biological activity of this compound is its function as a Michael acceptor. The potent electron-withdrawing properties of the nitro group render the β-carbon of the ethenyl side-chain electrophilic. This allows the compound to react with biological nucleophiles, such as the thiol groups of cysteine residues within cellular proteins, forming covalent adducts. This irreversible binding can lead to the inhibition of critical enzymes and disruption of protein function, triggering downstream cellular stress pathways.

A key consequence of this interaction is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). While the precise mechanism of ROS generation is not fully elucidated, it is a common outcome of cellular challenges by electrophilic compounds. This surge in ROS acts as a secondary messenger, initiating signaling cascades that ultimately determine the cell's fate.[3]

Michael_Addition Compound 1,2-dimethoxy-4- (2-nitroethenyl)benzene Adduct Covalent Protein Adduct Compound->Adduct Michael Addition Protein Cellular Protein (with Nucleophilic Residue, e.g., Cys-SH) Protein->Adduct Dysfunction Protein Dysfunction & Induction of ROS Adduct->Dysfunction

Figure 1: Michael acceptor activity of the compound.

Proposed Signaling Pathways and Cellular Outcomes

The accumulation of ROS and dysfunctional proteins triggers multiple signaling pathways, culminating in cell cycle arrest, autophagy, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK/ERK cascade, has been identified as a critical transducer of these stress signals in response to β-nitrostyrene derivatives.[3]

  • Cell Cycle Arrest: Treatment with related compounds leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing cellular proliferation.[3]

  • Apoptosis (Programmed Cell Death): The nitrostyrene moiety is a potent inducer of apoptosis.[2] This is achieved through the activation of the caspase cascade, leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP). The modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity, may also play a role in initiating apoptosis.[3][4]

  • Autophagy: In addition to apoptosis, β-nitrostyrenes can induce autophagy, a cellular self-degradation process, evidenced by the upregulation of markers like Beclin-1 and LC-3. This can be a survival mechanism, but when incomplete or overwhelmed, it can contribute to cell death.[3]

Signaling_Pathway cluster_input Initiating Event cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcomes Cellular Outcomes Compound 1,2-dimethoxy-4- (2-nitroethenyl)benzene ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS MEK_ERK MEK/ERK Pathway Activation ROS->MEK_ERK Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) MEK_ERK->Apoptosis Arrest G2/M Cell Cycle Arrest MEK_ERK->Arrest Autophagy Autophagy (↑ Beclin-1, ↑ LC-3) MEK_ERK->Autophagy Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis cluster_wb Western Blot cluster_via Viability Assay Culture 1. Seed Cells Treat 2. Treat with Compound Culture->Treat Harvest_WB 3a. Harvest & Lyse Cells Treat->Harvest_WB Reagent 3b. Add MTS/MTT Reagent Treat->Reagent SDS 4a. SDS-PAGE & Transfer Harvest_WB->SDS Probe 5a. Antibody Probing SDS->Probe Detect_WB 6a. Detection Probe->Detect_WB Detect_Via 4b. Measure Absorbance Reagent->Detect_Via

References

Solubility Profile of 1,2-dimethoxy-4-(2-nitroethenyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 1,2-dimethoxy-4-(2-nitroethenyl)benzene is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₄[1]
Molar Mass209.2 g/mol [1]
Melting Point140 °C[1]
Boiling Point343.9 ± 27.0 °C (Predicted)[1]
Density1.197 g/cm³
AppearanceYellow crystals or powder[1]

Qualitative Solubility Data

Based on information gathered from synthesis and purification procedures for this compound and related nitrostyrene derivatives, the following table summarizes its expected qualitative solubility in common organic solvents.

SolventSolvent ClassExpected SolubilityRationale/Observations
EthanolPolar ProticSoluble (especially when heated)Commonly used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[2] A related compound is reported to be slowly soluble in absolute ethanol.
MethanolPolar ProticLikely SolubleOften exhibits similar solvent properties to ethanol for polar organic compounds.
WaterPolar ProticInsolubleA related nitrostyrene is reported to be insoluble in water.[1]
AcetonePolar AproticLikely SolubleGeneral good solvent for many organic compounds.
Dichloromethane (DCM)HalogenatedLikely SolubleFrequently used as a solvent in organic synthesis and purification.
ChloroformHalogenatedInsolubleA related nitrostyrene is reported to be insoluble in chloroform.
Diethyl EtherEtherInsolubleA related nitrostyrene is reported to be insoluble in diethyl ether.
Tetrahydrofuran (THF)EtherLikely SolubleA common polar aprotic solvent.
TolueneAromaticLikely SolubleUsed as a reaction solvent for a similar compound, suggesting solubility.
XyleneAromaticLikely SolubleUsed as a reaction solvent for a similar compound, suggesting solubility.
n-HexaneNonpolarInsoluble/Slightly SolubleOften used as an anti-solvent in recrystallization with more polar solvents.
n-PentaneNonpolarInsoluble/Slightly SolubleOften used as an anti-solvent in recrystallization.
BenzeneAromaticInsolubleA related nitrostyrene is reported to be insoluble in benzene.
DioxaneEtherInsolubleA related nitrostyrene is reported to be insoluble in dioxane.

Experimental Protocols

Determination of Quantitative Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately withdraw a known volume of the saturated supernatant.

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibrated standard curve.

  • Calculation: Calculate the solubility in units such as mg/mL or g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Analysis prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Cease agitation and allow solid to settle equil1->sep1 sep2 Centrifuge or filter to obtain supernatant sep1->sep2 quant1 Withdraw known volume of supernatant sep2->quant1 quant2 Analyze concentration via HPLC or UV-Vis quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Recrystallization Protocol

Recrystallization is a common technique for purifying solid organic compounds based on their differential solubility in a hot versus cold solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G cluster_dissolve Dissolution cluster_filter1 Hot Filtration (Optional) cluster_cool Crystallization cluster_collect Collection & Drying dissolve1 Dissolve impure solid in minimum hot solvent filter1 Filter hot solution to remove insoluble impurities dissolve1->filter1 cool1 Slowly cool solution to induce crystallization dissolve1->cool1 If no insoluble impurities filter1->cool1 collect1 Collect crystals by vacuum filtration cool1->collect1 collect2 Wash with cold solvent collect1->collect2 collect3 Dry crystals under vacuum collect2->collect3

Caption: General Workflow for Recrystallization.

Signaling Pathways

Current literature does not provide detailed information on specific signaling pathways directly modulated by this compound. However, some studies on β-nitrostyrene derivatives suggest potential biological activities. For instance, certain derivatives have been shown to inhibit platelet aggregation and the activity of tyrosine kinases such as Src and Syk. Further research is required to elucidate the precise mechanisms and signaling cascades involved.

References

Methodological & Application

Application Notes and Protocols: 1,2-Dimethoxy-4-(2-nitroethenyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a versatile synthetic intermediate with significant applications in organic synthesis. Its electron-deficient nitroalkene moiety makes it a valuable precursor for the construction of a variety of organic molecules, most notably as a key building block in the synthesis of substituted phenethylamines, a class of compounds with significant pharmacological interest. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its preparation and subsequent reduction to form 2-(3,4-dimethoxyphenyl)ethanamine.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₄[2]
Molar Mass 209.2 g/mol [2]
Melting Point 140-142 °C[3]
Appearance Yellow crystal or powder[1][2]
CAS Number 4230-93-7[2]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Spectroscopy Characteristic Peaks Reference(s)
¹H NMR (400 MHz, DMSO-d₆) δ = 3.82 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 7.06 (d, J = 8.3 Hz, 1H, ArH), 7.43 (dd, J = 1.8, 8.3 Hz, 1H, ArH), 7.49 (d, J = 1.8 Hz, 1H, ArH), 8.07 (d, J = 13.5 Hz, 1H, =CH), 8.21 (d, J = 13.5 Hz, 1H, =CH)[3]
¹³C NMR (100.6 MHz, DMSO-d₆) δ = 56.2 (OCH₃), 56.3 (OCH₃), 111.8 (ArCH), 112.2 (ArCH), 123.4 (Cipso), 126.1 (ArCH), 136.4 (=CH), 140.3 (=CH), 149.7 (Cipso), 153.0 (Cipso)[3]
IR (cm⁻¹) ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1600 (C=C stretch)[4]
Mass Spec. (CI) m/z = 209 (M+)[4]

Applications in Organic Synthesis

The primary and most well-documented application of this compound is its role as a precursor in the synthesis of 2-(3,4-dimethoxyphenyl)ethanamine, a key intermediate for various substituted phenethylamines.

Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine via Reduction

The nitroalkene functionality of this compound can be readily reduced to the corresponding primary amine, 2-(3,4-dimethoxyphenyl)ethanamine. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LAH) and sodium borohydride in the presence of copper(II) chloride being the most common.

A general workflow for this synthetic application is depicted below:

G cluster_0 Synthesis of Precursor cluster_1 Reduction to Phenethylamine cluster_2 Further Derivatization Veratraldehyde Veratraldehyde Nitroalkene 1,2-Dimethoxy-4- (2-nitroethenyl)benzene Veratraldehyde->Nitroalkene Henry Condensation Nitromethane Nitromethane Nitromethane->Nitroalkene Base_Catalyst Base Catalyst (e.g., Ammonium Acetate) Base_Catalyst->Nitroalkene Phenethylamine 2-(3,4-Dimethoxyphenyl)ethanamine Nitroalkene->Phenethylamine Reduction Reducing_Agent Reducing Agent (e.g., LAH, NaBH4/CuCl2) Reducing_Agent->Phenethylamine Derivatives Bioactive Molecules (e.g., Substituted Phenethylamines) Phenethylamine->Derivatives Functionalization

Synthetic workflow from veratraldehyde to bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Henry condensation (also known as a Knoevenagel-type condensation) of veratraldehyde with nitromethane.[5][6]

Materials:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 3,4-dimethoxybenzaldehyde (e.g., 14 mmol), nitromethane (e.g., 256 mmol), and ammonium acetate (e.g., 48 mmol) in glacial acetic acid (e.g., 5 mL) is prepared in a round-bottom flask.[6]

  • The reaction mixture is heated, for instance, at 70-100°C for 2-6 hours.[5]

  • Upon cooling, the product crystallizes.

  • The resulting light yellow crystals are collected by filtration and can be further purified by recrystallization.[6]

Quantitative Data:

Reactant Ratios (molar)Reaction ConditionsYieldReference
1 : 18.3 : 3.4 (Aldehyde:Nitromethane:Catalyst)Glacial Acetic Acid50.5%[6]
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of the nitroalkene to the corresponding phenethylamine using LAH.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Isopropyl alcohol (IPA)

  • 15% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., argon), add LAH (e.g., 20 g) to anhydrous THF (e.g., 350 mL) and cool the suspension in an ice/water bath.[1]

  • Slowly add a solution of this compound (e.g., 25 g) in anhydrous THF (e.g., 350 mL) to the cooled LAH suspension over approximately 1 hour.[1]

  • After the addition is complete, remove the cooling bath and reflux the reaction mixture for about 20-24 hours.[1][4]

  • Cool the reaction mixture again in an ice/water bath and cautiously quench the excess LAH by the slow, dropwise addition of a THF:water mixture (50:50), followed by a 4N NaOH solution, and then water.[1]

  • Stir the resulting mixture until it becomes a white, granular precipitate.[1]

  • Filter the mixture and wash the filter cake with THF.[1]

  • Combine the organic filtrates and remove the solvent under vacuum.[1]

  • The residue is then subjected to an acid-base extraction: dissolve in dilute HCl, wash with CH₂Cl₂, basify with NaOH, and extract the product with CH₂Cl₂.[1]

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent under vacuum to yield the crude 2-(3,4-dimethoxyphenyl)ethanamine.[1]

  • The product can be further purified by vacuum distillation.

Quantitative Data:

ReagentAmountYieldReference
LAH20 g75%[1]
This compound25 g
Protocol 3: Reduction with Sodium Borohydride and Copper(II) Chloride

This protocol offers a milder alternative to the LAH reduction.[7]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • 2-Propanol (isopropanol)

  • Water

  • 35% Sodium hydroxide (NaOH) solution

  • Diethyl ether or Dioxane

  • Hydrochloric acid (HCl)

Procedure:

  • Add the this compound (e.g., 2 mmol) in small portions to a stirring suspension of NaBH₄ (e.g., 15 mmol) in a mixture of 2-propanol and water (e.g., 8 mL, 2:1 v/v).[7]

  • Add a freshly prepared 2M solution of CuCl₂ (e.g., 0.1 mL) dropwise to the reaction vessel.[7]

  • Reflux the reaction mixture at 80°C and monitor its progress by TLC.[7]

  • After completion, cool the reaction to room temperature and add a 35% NaOH solution.[7]

  • Extract the product with a suitable organic solvent.

  • The amino product can be isolated as the hydrochloride salt by precipitation from an ethereal or dioxane solution with HCl.[7]

Quantitative Data:

Reagent Ratios (molar)Reaction TimeYieldReference
1 : 7.5 (Substrate:NaBH₄)10-30 minutes62-83%[7]

Applications in Bioactive Molecule Synthesis and Potential Signaling Pathway Interactions

The primary synthetic utility of this compound lies in its conversion to phenethylamine precursors. These precursors are foundational for a wide range of psychoactive compounds. For instance, the resulting 2-(3,4-dimethoxyphenyl)ethanamine can be further functionalized.

Derivatives of 3,4-dimethoxy-β-nitrostyrene have been investigated for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator in the insulin signaling pathway and is implicated in type 2 diabetes and other metabolic diseases. Inhibition of PTP1B can enhance insulin sensitivity.[6]

The following diagram illustrates the general principle of enzyme inhibition, which is relevant to the potential therapeutic applications of molecules derived from this compound.

G cluster_0 Normal Enzyme Function cluster_1 Enzyme Inhibition Substrate Substrate Enzyme Enzyme (PTP1B) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor Inhibitor (Nitrostyrene Derivative) Inhibited_Enzyme Inhibited Enzyme Inhibitor->Inhibited_Enzyme Binds to enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product Enzyme_2 Enzyme (PTP1B) Enzyme_2->Inhibited_Enzyme

Generalized scheme of enzyme inhibition.

Safety Information

This compound is an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and readily accessible intermediate in organic synthesis. The protocols provided herein detail its preparation and its efficient conversion to 2-(3,4-dimethoxyphenyl)ethanamine, a key precursor for a variety of bioactive molecules. The straightforward nature of these transformations, coupled with the potential for further derivatization, underscores the importance of this compound in both academic research and the development of new pharmaceutical agents.

References

Application Notes and Protocols: The Henry Reaction with 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Henry (nitroaldol) reaction using 3,4-dimethoxybenzaldehyde and a nitroalkane. The Henry reaction is a classic C-C bond-forming reaction that is synthetically valuable for creating β-nitro alcohols, which can be readily converted to other useful intermediates such as nitroalkenes and β-amino alcohols.[1][2][3][4]

Reaction Overview

The protocol outlined below describes the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with a nitroalkane (nitromethane or nitroethane) to yield a β-nitrostyrene derivative. This reaction is typically carried out using a weak base like ammonium acetate in an acidic solvent such as glacial acetic acid.

Experimental Protocols

This section details the synthesis of 3,4-dimethoxy-β-nitrostyrene and its β-methyl derivative, based on established procedures.[5]

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • Nitromethane

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethene:

  • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (2.29 g, 14 mmol), nitromethane (15.96 g, 256 mmol), and ammonium acetate (3.70 g, 48 mmol).[5]

  • Add glacial acetic acid (5 mL) to the mixture.[5]

  • Heat the reaction mixture and monitor for the formation of a precipitate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting light yellow crystals by filtration.[5]

  • Wash the crystals with a suitable solvent (e.g., cold ethanol or water) to remove impurities.

  • Purify the product by recrystallization if necessary.

  • Dry the purified crystals to obtain the final product.

Procedure for the Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene:

  • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), nitroethane (14.63 g, 200 mmol), and ammonium acetate (2.71 g, 35 mmol).[5]

  • Add glacial acetic acid (5 mL) to the mixture.[5]

  • Heat the reaction mixture and monitor for product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the light yellow crystals by filtration.[5]

  • Wash the collected solid with an appropriate cold solvent.

  • Further purify the product by recrystallization if needed.

  • Dry the final product.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives.[5]

Table 1: Reactant Quantities and Product Yields

Compound3,4-Dimethoxybenzaldehyde (mmol)NitroalkaneNitroalkane (mmol)Ammonium Acetate (mmol)Yield (%)
1-(3,4-Dimethoxyphenyl)-2-nitroethene14Nitromethane2564850.5
1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-ene10Nitroethane2003556.5

Table 2: Physical Properties of Products

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1-(3,4-Dimethoxyphenyl)-2-nitroetheneC₁₀H₁₁NO₄209.2Light yellow crystals139–141
1-(3,4-Dimethoxyphenyl)-2-nitroprop-1-eneC₁₁H₁₃NO₄223.23Light yellow crystals66–68

Experimental Workflow

The following diagram illustrates the general workflow for the Henry reaction with 3,4-dimethoxybenzaldehyde.

Henry_Reaction_Workflow Reactants Reactants: 3,4-Dimethoxybenzaldehyde Nitroalkane Ammonium Acetate Reaction Reaction Reactants->Reaction Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Heating Heating Reaction->Heating 1. Mix Cooling Cooling Heating->Cooling 2. React Filtration Filtration Cooling->Filtration 3. Crystallize Washing Washing Filtration->Washing 4. Isolate Purification Purification (Recrystallization) Washing->Purification 5. Wash Drying Drying Purification->Drying 6. Purify Product Final Product: β-Nitrostyrene Derivative Drying->Product 7. Dry

Caption: General workflow for the synthesis of β-nitrostyrene derivatives.

References

Application Notes: The Role of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 2,5-dimethoxy-β-nitrostyrene, is a key organic intermediate primarily utilized in the synthesis of a class of psychoactive compounds known as the 2C-X series of phenethylamines.[1] Its chemical structure, featuring a substituted benzene ring and a nitroethenyl group, makes it a versatile precursor for the introduction of the phenethylamine backbone, which is a common motif in many biologically active molecules. The principal application of this compound is in the synthesis of 2-(2,5-dimethoxyphenyl)ethan-1-amine (2C-H) and its derivatives, which are potent agonists of serotonin 5-HT2A and 5-HT2C receptors.[2][3] These compounds are subjects of significant research for their potential therapeutic applications in neurology and psychiatry.[4]

Key Pharmaceutical Applications

The primary pharmaceutical relevance of this compound lies in its role as a direct precursor to 2,5-dimethoxyphenethylamine (2C-H) and its analogues. The synthesis pathway hinges on the reduction of the nitroethenyl group to an aminoethyl group. This transformation is a critical step in the production of numerous compounds with known psychoactive and potential therapeutic properties.

  • Synthesis of 2C-X Series: The "2C" family of psychedelic phenethylamines is characterized by the 2,5-dimethoxyphenethylamine backbone. Modifications on the 4-position of the benzene ring lead to a variety of compounds with differing potencies and effects. For example, the synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a well-known psychedelic, originates from precursors derived from this compound.[5]

  • Serotonin Receptor Agonists: The resulting phenethylamine derivatives are potent partial agonists for serotonin 5-HT2A and 5-HT2C receptors.[2][3] This activity is the basis for their psychedelic effects and is a focal point of research into treatments for conditions such as depression, anxiety, and PTSD.

  • Research in Neurology: The specific action of these compounds on serotonin receptors makes them valuable tools in neuropharmacological research to understand the intricacies of serotonergic signaling pathways.[6]

The central reaction in the utilization of this compound is the reduction of the β-nitrostyrene moiety. Several methods exist for this transformation, with varying yields and complexities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2,5-dimethoxybenzaldehyde via a Henry condensation reaction.

Materials:

  • 2,5-dimethoxybenzaldehyde

  • Nitromethane

  • Anhydrous Ammonium Acetate

  • Methanol or other suitable organic solvent (e.g., Toluene, Ethyl Acetate)[7]

Procedure:

  • A solution of 2,5-dimethoxybenzaldehyde is prepared in a suitable organic solvent within a reaction kettle.

  • Nitromethane and anhydrous ammonium acetate are added to the solution. The typical mass ratio of 2,5-dimethoxybenzaldehyde to nitromethane to solvent to ammonium acetate is approximately 1:0.7-0.9:4-5:0.25-0.3.[7]

  • The mixture is heated to a temperature of 70-80°C and allowed to react for 4-10 hours with stirring.[7]

  • After the reaction is complete, the solution is washed with an aqueous solution to separate the organic and aqueous layers.

  • The organic layer is then cooled to induce crystallization.

  • The resulting crystals of this compound are collected by centrifugation.[7]

Protocol 2: Reduction of this compound to 2,5-Dimethoxyphenethylamine (2C-H)

This protocol details a one-pot reduction of the nitrostyrene to the corresponding phenethylamine using sodium borohydride and copper(II) chloride. This method is noted for its mild conditions and rapid reaction time.[8]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride (CuCl₂)

  • Appropriate solvent system

Procedure:

  • This compound is dissolved in a suitable solvent.

  • Sodium borohydride and a catalytic amount of copper(II) chloride are added to the solution.

  • The reaction is heated to 80°C for a period of 10 to 30 minutes.[8]

  • Upon completion, the reaction mixture is worked up to isolate the 2,5-dimethoxyphenethylamine product.

  • Purification can be achieved through standard techniques such as crystallization or chromatography.

Quantitative Data

The following table summarizes the yields for the reduction of substituted β-nitrostyrenes to their corresponding phenethylamines using the NaBH₄/CuCl₂ system.[8]

PrecursorProductYield (%)Melting Point (°C)
2,5-dimethoxy-β-nitrostyrene2-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride62-83%Not specified
2,5-dimethoxy-4-methyl-β-nitrostyrene2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (5b)65%213-215
2,5-dimethoxy-4-(trifluoromethyl)-β-nitrostyrene2-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (6b)71%260-261

Table 1: Yields of Phenethylamine Derivatives from β-Nitrostyrene Reduction.[8]

Visualizations

Synthesis_Workflow A 2,5-Dimethoxybenzaldehyde C This compound (β-Nitrostyrene Intermediate) A->C Henry Condensation B Nitromethane + Ammonium Acetate B->C E 2,5-Dimethoxyphenethylamine (2C-H) C->E Reduction D Reducing Agents (e.g., NaBH4/CuCl2) D->E G 2C-X Series Pharmaceuticals (e.g., 2C-B) E->G Synthesis F Further Derivatization (e.g., Bromination) F->G

Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-X pharmaceuticals.

Signaling_Pathway cluster_neuron Postsynaptic Neuron Receptor 5-HT2A/5-HT2C Receptor G_Protein Gq/G11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Effects (Psychoactive/Therapeutic) PKC->Downstream Ca_Release->Downstream Ligand 2C-X Compound (e.g., 2C-H, 2C-B) Ligand->Receptor Agonist Binding

Caption: Simplified signaling pathway of 2C-X compounds via 5-HT2A/2C receptors.

References

Application Note: Amine Synthesis from 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The compound 1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, serves as a crucial precursor for the synthesis of 3,4-dimethoxyphenethylamine (DMPEA). DMPEA is a foundational structure in medicinal chemistry and is related to a class of compounds with significant pharmacological interest. The synthesis involves a two-step process: first, the formation of the nitrostyrene from 3,4-dimethoxybenzaldehyde and a nitroalkane, followed by the reduction of the nitro group and the alkene double bond to yield the target primary amine. This document outlines detailed protocols for the reduction step, presenting several common methods, and provides a comparative analysis of their quantitative data.

Overall Synthesis Pathway

The synthesis of 3,4-dimethoxyphenethylamine from 3,4-dimethoxybenzaldehyde involves two primary transformations: a Henry condensation to form the nitrostyrene precursor, followed by a reduction to the target amine.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction A 3,4-Dimethoxybenzaldehyde C This compound (Precursor) A->C Ammonium Acetate, Acetic Acid B Nitromethane B->C Ammonium Acetate, Acetic Acid D 3,4-Dimethoxyphenethylamine (Target Amine) C->D Reduction (e.g., Catalytic Hydrogenation, LiAlH4)

Figure 1: Overall two-step synthesis of 3,4-dimethoxyphenethylamine.

Protocol 1: Synthesis of the Precursor

The precursor, this compound, is synthesized via a Henry condensation reaction.

Methodology: A mixture of 3,4-dimethoxybenzaldehyde (1.0 mmol), nitromethane (3.0 mmol), and a catalytic amount of ammonium acetate in glacial acetic acid is heated.[1][2]

Detailed Protocol:

  • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), nitromethane (15 mL), and ammonium acetate (2.71 g, 35 mmol).[1]

  • Add glacial acetic acid (5 mL) to the mixture.[1]

  • Heat the reaction mixture at reflux (approximately 70-100°C) for 2 to 6 hours.[2]

  • After the reaction is complete, cool the mixture. The product may precipitate.

  • Precipitate the final product from a mixture of water and isopropanol (in a 7:1 ratio) to yield the nitrostyrene derivative as light yellow crystals.[2]

  • Filter the crystals, wash with cold water, and dry under vacuum.

Expected Yield: Yields for this reaction are reported to be in the range of 50-62%.[1][3]

Protocols for Amine Synthesis (Reduction of the Precursor)

Several methods are available for the reduction of this compound to 3,4-dimethoxyphenethylamine. The choice of method depends on available equipment, scale, and desired purity.

Method A: Catalytic Hydrogenation

This method uses hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), and is well-suited for large-scale preparations.[4]

Experimental Protocol:

  • In a hydrogenation flask, dissolve this compound (0.500 g, 2.39 mmol) in ethanol.[4]

  • Add 5% palladium on charcoal (Pd/C) catalyst (0.1 equivalents).[4]

  • Add 12 M hydrochloric acid (2.5 equivalents).[4]

  • Stir the mixture under a hydrogen atmosphere (1 atm) at a controlled temperature (0°C or room temperature).[4]

  • Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within 3 to 24 hours.[4]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be treated with a base (e.g., NaOH) and extracted with an organic solvent to yield the free amine, or recrystallized to obtain the hydrochloride salt.[4]

G start Start dissolve Dissolve Nitrostyrene in Ethanol start->dissolve add_reagents Add Pd/C Catalyst and HCl dissolve->add_reagents hydrogenate Stir under H2 Atmosphere (1 atm, 0°C - RT) add_reagents->hydrogenate filter Filter Catalyst (through Celite) hydrogenate->filter evaporate Evaporate Solvent (in vacuo) filter->evaporate workup Aqueous Workup & Purification evaporate->workup end End (Amine Product) workup->end

Figure 2: Workflow for Catalytic Hydrogenation.
Method B: Metal Hydride Reduction (Lithium Aluminum Hydride - LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing the nitrostyrene to the corresponding amine in high yield. This method requires anhydrous conditions and careful handling.[5]

Experimental Protocol:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a stirred mixture of lithium aluminum hydride (LiAlH₄) (1.1 g) in absolute diethyl ether (150 mL).[5]

  • Dissolve the this compound (approx. 1.2 g) in anhydrous ether.

  • Add the nitrostyrene solution dropwise to the LiAlH₄ suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for several hours (e.g., 6 hours) until the reaction is complete (monitor by TLC).[5]

  • Cool the reaction flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • A white precipitate of aluminum salts will form. Filter the precipitate and wash it thoroughly with ether.

  • Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt.

Method C: Sodium Borohydride and Copper(II) Chloride Reduction

This is a convenient one-pot procedure that is milder and easier to handle than LiAlH₄.[6][7]

Experimental Protocol:

  • Suspend the this compound (1 mmol) and sodium borohydride (NaBH₄) (10 mmol) in a mixture of isopropanol and water (e.g., 8:4 mL).[6]

  • To this suspension, add a freshly prepared 2M solution of copper(II) chloride (CuCl₂) dropwise.[6]

  • Reflux the reaction mixture at 80°C for 10-30 minutes, monitoring by TLC.[6][8]

  • After completion, cool the mixture to room temperature and add a 35% NaOH solution (10 mL) while stirring.[6]

  • Extract the product with isopropanol (3 x 10 mL).[6]

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The amine can be isolated as the hydrochloride salt by dissolving the residue in a suitable solvent (e.g., diethyl ether or acetone) and precipitating with an excess of HCl solution.[6][8]

G Precursor Nitrostyrene Precursor H2 Catalytic Hydrogenation Precursor->H2 H2, Pd/C LAH LiAlH4 Reduction Precursor->LAH 1. LiAlH4 2. H2O NaBH4 NaBH4/CuCl2 Reduction Precursor->NaBH4 NaBH4, CuCl2 Product Target Amine H2->Product LAH->Product NaBH4->Product

References

Application Notes and Protocols: NMR Spectroscopy of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1,2-dimethoxy-4-(2-nitroethenyl)benzene. This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is a derivative of nitrostyrene with potential applications in organic synthesis and drug discovery. The following sections detail its ¹H and ¹³C NMR spectral data, a comprehensive protocol for its synthesis, and standardized procedures for NMR sample preparation and data acquisition.

Spectroscopic Data

The structural confirmation of synthesized this compound relies heavily on NMR spectroscopy. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data

The ¹H NMR spectrum provides characteristic signals for the aromatic, vinylic, and methoxy protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.21d13.51H, =CH
8.07d13.51H, =CH
7.49d1.81H, ArH
7.43dd8.3, 1.81H, ArH
7.06d8.31H, ArH
3.83s3H, OCH₃
3.82s3H, OCH₃

Reference:[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
153.0Cipso
149.7Cipso
140.3=CH
136.4=CH
126.1ArCH
123.4Cipso
112.2ArCH
111.8ArCH
56.3OCH₃
56.2OCH₃

Reference:[1]

Experimental Protocols

Synthesis of (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene[1]

This protocol outlines a microwave-assisted Henry nitroaldol reaction.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Nitromethane

  • Sulfated Zirconia (SZ)

  • Amine (e.g., piperidine or other secondary amine)

  • Dry Toluene

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a microwave tube equipped with a magnetic stirrer, combine sulfated zirconia (50 mg) and the amine catalyst (0.1 mmol) in dry toluene (1 mL).

  • To this mixture, add 3,4-dimethoxybenzaldehyde (1 mmol, 166.18 mg) and nitromethane (3 mmol, 0.15 mL).

  • Seal the tube and heat the reaction mixture under microwave irradiation at 110 °C for 30 minutes (30 W).

  • After cooling, remove the sulfated zirconia catalyst by centrifugation.

  • Wash the catalyst with dichloromethane (5 x 5 mL).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes-EtOAc).

  • Further purify the product by recrystallization from a dichloromethane-hexanes mixture to yield (E)-1,2-dimethoxy-4-(2-nitrovinyl)benzene as a yellow solid.[1] A melting point of 140-142 °C has been reported for this compound.[1]

NMR Sample Preparation Protocol[2][3][4][5][6]

A properly prepared NMR sample is crucial for obtaining high-quality spectra.

Materials:

  • Synthesized this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with a cotton or glass wool plug

  • Vial

Procedure:

  • Weigh the desired amount of the solid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[4]

  • Carefully place the cap on the NMR tube.

  • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.

  • The sample is now ready for NMR analysis.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships.

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis reactants 3,4-Dimethoxybenzaldehyde + Nitromethane reaction Microwave Irradiation (110°C, 30 min) Catalyst: SZ, Amine reactants->reaction workup Centrifugation & Solvent Evaporation reaction->workup purification Column Chromatography & Recrystallization workup->purification product (E)-1,2-dimethoxy-4- (2-nitrovinyl)benzene purification->product sample_prep Sample Preparation (Dissolve in DMSO-d6) product->sample_prep data_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc spectra ¹H and ¹³C Spectra data_proc->spectra

Caption: Synthetic and analytical workflow for this compound.

nmr_sample_prep_flowchart start Start weigh Weigh 5-25 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Clean Tube filter->cap end Ready for NMR cap->end

Caption: Standard protocol for preparing an NMR sample of the title compound.

References

Application Note: Comprehensive Characterization of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a synthetic organic compound with the molecular formula C₁₀H₁₁NO₄. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its chemical structure, featuring a substituted benzene ring conjugated with a nitroethenyl group, imparts specific physicochemical properties that are crucial for its reactivity and potential applications. Accurate characterization of this compound is essential for quality control, reaction monitoring, and ensuring the identity and purity of downstream products. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol [1]
Appearance Yellow crystalline solid or powder[2]
CAS Number 4230-93-7[3]

Spectroscopic and Chromatographic Data

A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.21d13.5=CH-NO₂
8.07d13.5Ar-CH=
7.49d1.8Ar-H
7.43dd8.3, 1.8Ar-H
7.06d8.3Ar-H
3.83s-OCH₃
3.82s-OCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
153.0C-O
149.7C-O
140.3=CH-NO₂
136.4Ar-CH=
126.1Ar-C
123.4Ar-C
112.2Ar-CH
111.8Ar-CH
56.3OCH₃
56.2OCH₃
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data
Analytical Technique Parameter Value
Mass Spectrometry (EI-MS) Molecular Ion [M]⁺m/z 209
Key Fragment Ionsm/z 192, 178, 164, 150, 137
Infrared (IR) Spectroscopy NO₂ Asymmetric Stretch~1520 cm⁻¹[4]
NO₂ Symmetric Stretch~1350 cm⁻¹[4]
C=C Alkene Stretch~1600 cm⁻¹[4]
Table 3: UV-Visible (UV-Vis) Spectroscopy and High-Performance Liquid Chromatography (HPLC) Data
Analytical Technique Parameter Value
UV-Visible Spectroscopy λmax (in Ethanol)~380 nm
HPLC ColumnC18 Reverse Phase
Mobile PhaseAcetonitrile/Water with 0.1% Phosphoric Acid
Detection Wavelength254 nm and 380 nm
Retention TimeCompound-specific, dependent on exact conditions

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Acquisition and Processing:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution of approximately 10 µg/mL.

    • Filter the solution using a 0.22 µm syringe filter into a GC vial.

  • Instrument Parameters (GC):

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Instrument Parameters (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of the peak to identify the molecular ion and characteristic fragment ions.

    • Compare the obtained mass spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and for quantification.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution of approximately 10-20 µg/mL by diluting the stock solution.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrument Parameters:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% phosphoric acid or formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at 254 nm and/or the λmax of the compound (~380 nm).

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Determine the retention time and calculate the peak area.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, a calibration curve should be constructed using standards of known concentrations.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_result Final Characterization Sample 1,2-dimethoxy-4- (2-nitroethenyl)benzene NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy (ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight & Fragmentation MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Confirmation Identity Confirmation UV->Confirmation Purity Purity & Quantification HPLC->Purity Report Comprehensive Report Structure->Report MolWeight->Report FuncGroups->Report Purity->Report Confirmation->Report

Caption: Overall workflow for the characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Retention Time & Peak Area Chromatogram->Analyze Purity Determine Purity/ Quantify Analyze->Purity

Caption: Experimental workflow for HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Filter into NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C Spectrum Transfer->Acquire13C Process Fourier Transform & Phasing Acquire1H->Process Acquire13C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate Peaks Calibrate->Integrate Elucidate Elucidate Structure Integrate->Elucidate

Caption: Experimental workflow for NMR analysis.

References

Application Notes and Protocols for the Reduction of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene to 2,5-Dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 2,5-dimethoxy-β-nitrostyrene, to 2,5-dimethoxyphenethylamine (2C-H) is a critical step in the synthesis of a wide range of psychedelic phenethylamines, as famously documented by Alexander Shulgin in his book PiHKAL.[1] 2C-H serves as a key intermediate for the "2C-X" family of compounds. This document outlines detailed protocols for this reduction, focusing on two primary, effective methods: a facile, one-pot reduction using sodium borohydride and a catalytic hydrogenation approach. These methods offer alternatives to the use of more hazardous reducing agents like lithium aluminum hydride (LAH).[1][2]

Reaction Overview

The fundamental transformation involves the reduction of both the nitro group and the alkene double bond of the nitrostyrene starting material to yield the corresponding phenethylamine.

Chemical Equation:

Data Summary of Reduction Methods

The following table summarizes the quantitative data for the two primary reduction methods detailed in this document, allowing for easy comparison of their efficacy and reaction conditions.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference(s)
Method 1: Borohydride Reduction NaBH₄ / CuCl₂Not specified in detail8010 - 30 min62 - 83[3][4][5]
Method 2: Catalytic Hydrogenation H₂ / Palladinized Barium SulfateGlacial Acetic Acid, H₂SO₄Room Temperature~40 min68[6][7]
Method 2a: Catalytic Hydrogenation H₂ / 5% Palladium on CharcoalEthanol, 12 M HCl03 hours~71[8][9]

Experimental Protocols

Method 1: Facile One-Pot Reduction using Sodium Borohydride and Copper(II) Chloride

This method is presented as a simple, high-yielding, and rapid alternative to traditional reduction techniques.[3][4][5] The use of sodium borohydride makes it a more manageable procedure compared to those involving pyrophoric reagents.[3][4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Appropriate solvent (e.g., ethanol, as is common for NaBH₄ reductions)

  • Standard laboratory glassware for reflux and work-up

  • Heating and stirring apparatus

Procedure:

  • To a solution of this compound in a suitable solvent, add a catalytic amount of copper(II) chloride.

  • Heat the mixture to 80°C with stirring.

  • Gradually add sodium borohydride to the heated solution. Exercise caution as the reaction may be exothermic and produce hydrogen gas.

  • Maintain the reaction at 80°C for 10 to 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4][5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any remaining NaBH₄.

  • Perform a standard aqueous work-up. This typically involves partitioning the product into an organic solvent, washing with brine, and drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine.

  • Further purification can be achieved by distillation or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a classic and effective method for the reduction of nitrostyrenes. Two variations are presented below, utilizing different palladium-based catalysts.

This procedure offers high yields and a straightforward work-up.[6][7]

Materials:

  • This compound

  • Palladinized barium sulfate catalyst (preferably 7-8 wt% palladium)[6]

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • 5 N Sodium hydroxide solution

  • Methanol

  • Ether

  • Potassium hydroxide

Procedure:

  • Dissolve 5 g of this compound in a mixture of 125 ml of glacial acetic acid and 19 g of concentrated sulfuric acid.[6][7]

  • To this solution, add 5 g of palladinized barium sulfate catalyst.

  • Subject the mixture to hydrogenation at room temperature and a pressure of 2-3 atm, with continuous shaking or stirring.[6]

  • Hydrogen uptake is typically rapid, with about 90% of the theoretical amount absorbed within 10 minutes.[6][7] Continue the reaction for an additional 30 minutes after hydrogen uptake ceases to ensure completion.[6][7]

  • After the reaction, cool the mixture and neutralize the sulfuric acid by adding a sufficient amount of 5 N sodium hydroxide.[6][7]

  • Add 250 ml of methanol to precipitate sodium sulfate.[6]

  • Filter the salt and wash it with methanol. Combine the filtrate and the washings.

  • Evaporate the combined filtrates under reduced pressure.

  • Make the residue strongly alkaline and extract the product with 100 ml of ether.[6]

  • Dry the ether extract over potassium hydroxide, remove the solvent, and distill the residue to obtain 2,5-dimethoxyphenethylamine. The product is a pale yellow oil with a boiling point of 148°C at 8 mmHg.[6]

This method is performed under milder conditions of temperature and pressure.[8][9]

Materials:

  • This compound

  • 5% Palladium on charcoal (K-type)

  • Ethanol

  • 12 M Hydrochloric acid

  • Hydrogen gas source

  • Reaction flask with a magnetic stirrer

  • Celite for filtration

  • Aqueous ammonia solution (28%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction flask, place the this compound, 5% palladium on charcoal (0.1 equivalents), and ethanol.[8]

  • Add 12 M hydrochloric acid (2.5 equivalents).[8]

  • Cool the reaction mixture to 0°C and stir under a hydrogen atmosphere (1 atm) for 3 hours.[8][9]

  • Remove the catalyst by filtration through Celite and wash the filter cake with ethanol.[8]

  • Evaporate the filtrate to yield an oil. Dissolve this oil in water and wash with dichloromethane.[8]

  • Neutralize the aqueous layer with a 28% aqueous ammonia solution and extract the product with dichloromethane.[8][9]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the 2,5-dimethoxyphenethylamine. The product can be further purified by conversion to its hydrochloride salt.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound to 2,5-dimethoxyphenethylamine.

G cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 1,2-Dimethoxy-4- (2-nitroethenyl)benzene reaction Reduction (e.g., NaBH₄/CuCl₂ or H₂/Pd) start->reaction Add Reagents workup Aqueous Work-up & Solvent Extraction reaction->workup Quench & Extract purification Distillation or Recrystallization (as salt) workup->purification Isolate Crude product 2,5-Dimethoxyphenethylamine (2C-H) purification->product Purify

Caption: General workflow for the synthesis of 2,5-dimethoxyphenethylamine.

References

Application Notes and Protocols: The Use of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene in Michael Additions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a valuable Michael acceptor in organic synthesis. Its electron-deficient alkene moiety, activated by the powerful electron-withdrawing nitro group, readily undergoes conjugate addition with a wide range of nucleophiles. The resulting Michael adducts are versatile intermediates, particularly in the synthesis of pharmaceuticals and other biologically active compounds, as the nitro group can be readily transformed into other functional groups, such as amines. This document provides detailed application notes and protocols for the use of this compound in Michael additions, with a focus on organocatalytic methods.

Key Applications

The Michael addition of nucleophiles to this compound provides access to a variety of important structural motifs. The resulting γ-nitro compounds are key precursors to γ-amino acids and other valuable building blocks in medicinal chemistry. The dimethoxybenzene moiety is present in numerous natural products and pharmacologically active molecules, making this substrate particularly relevant for drug discovery and development.

Data Presentation

The following table summarizes quantitative data for the organocatalytic Michael addition of isobutyraldehyde to this compound.

Table 1: Organocatalytic Michael Addition of Isobutyraldehyde to this compound

CatalystSolventAdditiveTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
(S)-Pyrrolidine-2-carboxamideDichloromethane-248595:598

Experimental Protocols

General Procedure for the Asymmetric Michael Addition of Aldehydes to this compound

This protocol is a general guideline for the organocatalytic Michael addition of aldehydes to this compound.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Organocatalyst (e.g., (S)-Pyrrolidine-2-carboxamide, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the nitrostyrene in the anhydrous solvent.

  • Add the organocatalyst (0.1 eq) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and determine the stereoselectivity by chiral HPLC analysis.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants This compound Aldehyde Organocatalyst Mixing Mix reactants and catalyst in solvent at defined temperature Reactants->Mixing Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Mixing Setup Inert Atmosphere (N2 or Ar) Setup->Mixing Monitoring Monitor by TLC Mixing->Monitoring Quench Quench with aq. NH4Cl Monitoring->Quench Upon completion Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Characterize Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize Stereo Determine Stereoselectivity (Chiral HPLC) Characterize->Stereo

Caption: General experimental workflow for the Michael addition.

Organocatalytic Cycle

G Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Iminium Iminium Ion Intermediate Enamine->Iminium + Nitrostyrene Nitrostyrene 1,2-Dimethoxy-4- (2-nitroethenyl)benzene Iminium->Catalyst hydrolysis Product Michael Adduct Iminium->Product + H2O

Caption: Proposed organocatalytic cycle for the Michael addition.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Henry reaction between veratraldehyde (3,4-dimethoxybenzaldehyde) and nitromethane.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh source of ammonium acetate or consider alternative amine catalysts such as methylamine or cyclohexylamine.[1] Ensure the catalyst is not old or degraded.
Insufficient Reaction Time or Temperature The reaction of veratraldehyde with nitromethane using ammonium acetate as a catalyst is typically heated to about 70°-100° C for 2-6 hours.[2] If using microwave synthesis, a reaction time of 45 minutes at 90°C has been reported.[3]
Inappropriate Stoichiometry An excess of nitromethane is often used to drive the reaction to completion. A molar equivalent of nitromethane ranging from 2 to 5 times that of the starting aldehyde is frequently reported.[1]
Poor Quality Starting Materials Ensure the purity of veratraldehyde and nitromethane. Impurities in the starting materials can inhibit the reaction or lead to side products.
Presence of Water (in some catalyst systems) While some protocols use aqueous solutions, others may require anhydrous conditions. If using a system sensitive to water, ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of Side Products/Impurities

Potential Cause Recommended Solution
Polymerization of the Product The product, a nitrostyrene, can be prone to polymerization, especially at high temperatures. Avoid excessive heating and consider storing the product in a cool, dark place.
Cannizzaro Reaction of Aldehyde If using a strong base as a catalyst, the aldehyde can undergo a disproportionation reaction. Using a milder catalyst like ammonium acetate can mitigate this.
Formation of Bis-adducts The reaction of the product with another molecule of nitromethane can occur. Using a controlled amount of nitromethane can help to minimize this, although an excess is generally recommended to maximize the primary product yield.[1]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product Oiling Out The product may separate as an oil instead of a solid. Try cooling the reaction mixture slowly and scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Co-precipitation of Impurities If the crude product is highly impure, recrystallization is often necessary. Methanol is a commonly used solvent for recrystallization of β-nitrostyrenes.[3]
Product is a Mixture of E/Z Isomers The synthesis can result in a mixture of (E)- and (Z)-isomers. The (E)-isomer is typically the major product.[4] Purification by column chromatography or careful recrystallization may be required to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Henry reaction, which involves the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane.[5]

Q2: What catalysts are effective for this synthesis?

Ammonium acetate is a commonly used catalyst.[2][3][4] Primary amines, such as methylamine and cyclohexylamine, have also been successfully employed.[1]

Q3: What are the typical reaction conditions?

Conventional heating methods often involve temperatures between 70°C and 100°C for several hours.[2] Microwave-assisted synthesis can significantly reduce the reaction time to under an hour at similar temperatures.[3]

Q4: How can the yield of the reaction be optimized?

Optimizing the yield can be achieved by:

  • Using a 2-5 molar excess of nitromethane relative to the aldehyde.[1]

  • Ensuring the catalyst is active and used in the correct proportion (e.g., about 10 mol% ammonium acetate per mole of aldehyde).[2]

  • Controlling the reaction temperature and time to prevent side reactions and product degradation.

Q5: What are the safety precautions for handling the reagents and product?

This compound is irritating to the eyes, respiratory system, and skin.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be performed in a well-ventilated fume hood. Nitromethane is flammable and should be handled with care.

Quantitative Data Summary

The following tables summarize reaction conditions and yields reported in the literature for the synthesis of substituted β-nitrostyrenes.

Table 1: Synthesis of this compound Derivatives

Starting AldehydeCatalystSolventReaction ConditionsYieldReference
3,4-dimethoxybenzaldehydeAmmonium AcetateGlacial Acetic AcidNot specified50.5%[4]
3,4-dimethoxybenzaldehydeAmmonium AcetateNot specified70°-100°C, 2-6 hoursNot specified[2]
Substituted AldehydeAmmonium AcetateNone90°C, 45 min (Microwave)71% (for 2,5-dimethoxy derivative)[3]
3,4-ethylenedioxybenzaldehydeAmmonium AcetateGlacial Acetic AcidNot specified72.5%[4]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is based on the general procedure for the synthesis of 3,4-dimethoxy-β-nitrostyrene.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 equivalent), nitromethane (e.g., 3 equivalents), and ammonium acetate (e.g., 0.5 equivalents).

  • Heating: Heat the reaction mixture to 80-90°C with stirring for 4-6 hours.

  • Workup: After cooling to room temperature, add a mixture of water and isopropanol (e.g., 7:1 v/v) to precipitate the product.[2]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for the synthesis of substituted β-nitrostyrenes.[3]

  • Reaction Setup: In a 10 mL microwave vessel, combine the substituted aldehyde (1.0 mmol), nitromethane (1.5 mmol), and ammonium acetate (0.8 mmol).

  • Microwave Irradiation: Heat the mixture in a microwave synthesizer at 90°C for 45 minutes (e.g., 200 W, 20 psi, 30 s ramp time).

  • Isolation: After the reaction is complete, cool the mixture. The crystalline product should form upon cooling.

  • Purification: Filter the crystals, wash with cold methanol, and then recrystallize from methanol to yield the pure product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - Veratraldehyde - Nitromethane - Catalyst heating Heating Method reagents->heating conventional Conventional Heating (70-100°C, 2-6h) heating->conventional Option 1 microwave Microwave Synthesis (90°C, 45min) heating->microwave Option 2 cooling Cool Reaction Mixture conventional->cooling microwave->cooling precipitation Precipitate Product cooling->precipitation filtration Filter Crude Product precipitation->filtration recrystallization Recrystallize from Methanol filtration->recrystallization pure_product Pure 1,2-dimethoxy-4- (2-nitroethenyl)benzene recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_time_temp Verify Time & Temperature start->check_time_temp check_stoichiometry Check Stoichiometry start->check_stoichiometry check_purity Verify Reagent Purity start->check_purity replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst solution Improved Yield replace_catalyst->solution adjust_conditions Increase Time/Temp check_time_temp->adjust_conditions adjust_conditions->solution adjust_stoichiometry Use Excess Nitromethane check_stoichiometry->adjust_stoichiometry adjust_stoichiometry->solution purify_reagents Purify Starting Materials check_purity->purify_reagents purify_reagents->solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Reduction of Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of nitrostyrenes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the reduction of nitrostyrenes to their corresponding phenethylamines or nitroalkanes.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the common causes?

A1: Low yields in nitrostyrene reductions can stem from several factors:

  • Purity of Starting Material: The nitrostyrene starting material should be pure and free from polymerization or degradation products. It is often advisable to recrystallize the nitrostyrene if it is not a bright yellow crystalline solid.[1]

  • Inefficient Stirring: Many reduction methods, particularly heterogeneous reactions involving metal powders like zinc, require very efficient stirring to ensure proper mixing and reaction.[1] Magnetic stirring may be insufficient for larger scale reactions.

  • Incorrect Reagent Stoichiometry: Using an insufficient amount of the reducing agent will lead to incomplete reduction. Conversely, a large excess of some reagents can lead to side reactions.

  • Improper Temperature Control: These reactions can be highly exothermic.[2] Lack of adequate cooling can lead to side reactions, degradation of the product, and in the case of volatile solvents, a safety hazard.

  • Suboptimal Solvent Choice: The solubility of the nitrostyrene and intermediates is crucial. Poor solubility can lead to suspension of starting material and hinder the reaction.[3]

  • Issues During Workup: Product loss during the extraction and purification steps is a common problem. Amines, being basic, can be protonated at low pH and become water-soluble, leading to their loss in the aqueous phase during extraction.[4]

Q2: My reaction with NaBH4/CuCl2 is giving inconsistent and low yields. How can I optimize this?

A2: The NaBH4/CuCl2 reduction is a popular one-pot method, but its success is sensitive to reaction conditions. Here are some optimization tips:

  • Order of Addition: The order in which reagents are added can significantly impact the outcome.[3][5] A common procedure involves adding the nitrostyrene to a solution of sodium borohydride, followed by the addition of the copper(II) chloride solution.[6]

  • Solvent System: A mixture of isopropanol and water (e.g., 2:1) is often used to ensure optimal solubility of the reactants.[3][7] Using solvents like methanol, 2-propanol, or water alone can lead to solubility issues and the formation of dense suspensions.[3][5]

  • Temperature: The reaction is typically heated to reflux (around 80°C) for a short period (10-30 minutes).[5][8][9] Prolonged heating can lead to a decrease in yield due to the formation of high molecular mass byproducts.[3][5]

  • pH during Workup: After the reaction, the mixture is made basic, typically with a sodium hydroxide solution, before extraction. Using a 35% NaOH solution has been reported to be more effective for phase separation than a 20% solution.[3][5]

Q3: I am using LiAlH4 for the reduction and facing difficulties with the workup. The aluminum salts are forming a gel, making filtration and extraction difficult.

A3: The formation of gelatinous aluminum hydroxides is a well-known issue in LiAlH4 reductions. A specific quenching procedure can resolve this by forming granular precipitates that are easier to filter. For every 'n' grams of LiAlH4 used, the following should be added sequentially and carefully:

  • 'n' mL of water

  • 'n' mL of 15% aqueous NaOH

  • '3n' mL of water

This procedure is reported to significantly improve the filtration and can be the difference between a high and low yield.[10]

Issue 2: Formation of Side Products

Q4: I am observing significant amounts of side products in my reaction mixture. What are they and how can I avoid them?

A4: The reduction of nitrostyrenes can lead to several side products depending on the reagents and conditions used:

  • Nitroalkane: Incomplete reduction may stop at the nitroalkane stage, where only the double bond is reduced.[3][5] Milder reducing agents like NaBH4 alone will typically only reduce the double bond.[4]

  • Oxime: Under certain conditions, particularly with catalytic hydrogenation, the reduction may halt at the oxime stage.[2]

  • Dimeric Byproducts: These can form during the synthesis of the nitrostyrene itself, especially with sterically hindered or electronically less reactive benzaldehydes.[11]

  • Polymers: Nitrostyrenes can polymerize, especially in the presence of acid and heat.[2]

  • Imines: In the presence of amines, particularly with ortho-hydroxy substituted nitrostyrenes, C-C bond cleavage can occur after conjugate addition, leading to the formation of imines.[12]

To minimize side products, ensure optimal reaction conditions (temperature, stirring, reaction time), use pure starting materials, and choose a reducing agent and solvent system appropriate for the specific substrate.

Issue 3: Scalability Problems

Q5: I had a successful small-scale reaction, but the yield dropped significantly upon scaling up. What could be the reason?

A5: Scaling up reactions often introduces new challenges:

  • Heat Transfer: Exothermic reactions are harder to control on a larger scale. Inadequate heat dissipation can lead to a runaway reaction and the formation of byproducts.[2] Ensure you have a sufficiently powerful cooling system.

  • Mixing: Efficient stirring becomes more critical at a larger scale to maintain a homogeneous reaction mixture and prevent localized overheating or concentration gradients.[1][2] Overhead stirring is often necessary for larger volumes.

  • Reagent Addition Rate: The rate of addition of reagents, especially in exothermic reactions, needs to be carefully controlled and is often slower on a larger scale to manage the heat output.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various reported reduction methods for nitrostyrenes.

Table 1: Comparison of Different Reducing Agents and Conditions

Reducing AgentSubstrate ExampleSolventTemperatureTimeYield (%)Reference
NaBH₄/CuCl₂2,5-Dimethoxy-β-nitrostyrenei-PrOH/H₂O80°C15 min83%[13]
NaBH₄/CuCl₂2,5-Dimethoxy-β-methyl-β-nitrostyrenei-PrOH/H₂O80°C30 min62%[13]
Red-Al3,4-Methylenedioxy-β-Methyl-β-nitrostyreneBenzeneReflux2-17 h85%[11]
Red-Al3,5-Dimethyl-4-hydroxy-β-Methyl-β-nitrostyreneBenzeneReflux2-17 h75%[11]
Zn/HCl3,4,5-TrimethoxynitrostyreneNot specified<10°C7-8 h30-50%[1]
Catalytic Hydrogenation (Pt black)Nitropropenyl BenzenesGlacial Acetic Acid/H₂SO₄Not specifiedNot specified~65%[2]

Table 2: Yields for NaBH₄/CuCl₂ Reduction of Various β-Nitrostyrenes [13]

EntrySubstrateProductTime (min)Yield (%)
12,5-Dimethoxy-β-nitrostyrene2C-H1583
22,5-Dimethoxy-4-bromo-β-nitrostyrene2C-B1078
32,5-Dimethoxy-β-methyl-β-nitrostyreneDOM3062
42,5-Dimethoxy-4-methyl-β-nitrostyrene2C-D1075
53,4,5-Trimethoxy-β-nitrostyreneMescaline3065
64-Bromo-β-nitrostyrene4-Bromophenethylamine1072

Experimental Protocols

Protocol 1: General Procedure for NaBH₄/CuCl₂ Reduction of β-Nitrostyrenes [9][14]

  • To a stirring suspension of sodium borohydride (7.5 eq.) in a 2:1 mixture of isopropanol and water, add the β-nitrostyrene (1 eq.) in small portions.

  • Add a freshly prepared 2M solution of CuCl₂ (0.1 eq.) dropwise but rapidly to the vessel.

  • Heat the reaction mixture to reflux at 80°C and monitor by TLC. Reaction times are typically between 10 to 30 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a 35% aqueous solution of NaOH (e.g., 10 mL for a small-scale reaction) while stirring.

  • Extract the mixture with isopropanol (3 x 10 mL).

  • Combine the organic extracts, dry thoroughly over MgSO₄, and filter.

  • The product can be isolated by concentrating the filtrate under reduced pressure. For amine products, precipitation as a hydrochloride salt is a common purification method.

Protocol 2: Workup for LiAlH₄ Reduction to Avoid Gelatinous Precipitates [10]

This protocol is for the quenching step after the reduction is complete. For every 'n' grams of LiAlH₄ used in the reaction:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add 'n' mL of water.

  • Slowly add 'n' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3n' mL of water.

  • Stir the mixture vigorously for 15-30 minutes. A granular precipitate should form.

  • Filter the mixture and wash the precipitate thoroughly with the reaction solvent.

  • The desired product will be in the filtrate, which can then be worked up as usual.

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting nitrostyrene reductions.

Troubleshooting_Workflow Start Low Yield or No Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stirring Evaluate Stirring Efficiency Start->Check_Stirring Check_Temp Verify Temperature Control Start->Check_Temp Check_Workup Review Workup Procedure (pH) Start->Check_Workup Recrystallize Recrystallize Nitrostyrene Check_Purity->Recrystallize Impure? Improve_Stirring Use Overhead Stirrer or Baffles Check_Stirring->Improve_Stirring Inefficient? Improve_Cooling Use Larger Ice Bath or Cryocooler Check_Temp->Improve_Cooling Poor Control? Adjust_pH Adjust Aqueous pH Before Extraction Check_Workup->Adjust_pH Incorrect pH? Success Improved Yield Recrystallize->Success Improve_Stirring->Success Improve_Cooling->Success Adjust_pH->Success

Caption: A decision-making workflow for troubleshooting low product yields.

Reduction_Pathways Nitrostyrene β-Nitrostyrene Nitroalkane Nitroalkane Nitrostyrene->Nitroalkane Mild Reduction (e.g., NaBH4) Oxime Oxime Nitrostyrene->Oxime Incomplete Hydrogenation Phenethylamine Phenethylamine (Desired Product) Nitrostyrene->Phenethylamine Strong Reduction (e.g., LiAlH4, NaBH4/CuCl2) Polymer Polymerization Nitrostyrene->Polymer Acid/Heat Imine Imine (Side Product) Nitrostyrene->Imine ortho-OH + Amine Nitroalkane->Phenethylamine Nitro Reduction Oxime->Phenethylamine Further Reduction

References

Technical Support Center: Synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene. The synthesis, a Henry condensation reaction, involves the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane. While a straightforward reaction, several side reactions and experimental challenges can arise.

Troubleshooting Guide

Q1: My reaction did not yield any solid product; instead, I obtained a thick, viscous oil. What went wrong?

A1: The formation of an oil instead of a crystalline solid product is a common issue and often points to the formation of the intermediate β-nitro alcohol, 1-(3,4-dimethoxyphenyl)-2-nitroethanol, without subsequent dehydration to the desired nitroalkene. This can be caused by:

  • Insufficient Dehydration Conditions: The elimination of water to form the double bond may not have occurred. This can be due to the reaction temperature being too low during the acidification/workup step or the use of a base that does not sufficiently promote elimination.

  • Incorrect Order of Reagent Addition: Adding the acid to the alkaline reaction mixture is crucial. The reverse addition (alkaline mixture to the acid) can favor the formation of the saturated nitro alcohol.[1]

Solution:

  • Ensure the final workup step, typically involving acidification, is performed correctly to facilitate dehydration. Heating the reaction mixture during or after acidification can promote the elimination of water.

  • Always add the alkaline solution of the nitronate intermediate to a well-stirred excess of acid.[1]

Q2: The yield of my reaction is very low. How can I improve it?

A2: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Reaction Temperature: The initial condensation is exothermic.[1] If the temperature rises uncontrollably, side reactions may be favored. Conversely, if the temperature for the dehydration step is too low, the conversion to the final product will be incomplete. Maintain cooling during the initial base addition and consider gentle heating during the dehydration step.

  • Base Selection and Concentration: The choice of base (e.g., sodium hydroxide, potassium hydroxide, ammonium acetate, or an amine like butylamine) and its concentration are critical. Using only a small amount of base may favor the formation of the β-hydroxy nitro-compound, which may not fully convert to the desired nitroalkene.[2]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reversibility: The Henry reaction is reversible.[3] Driving the reaction towards the product can be achieved by removing water, for example, by using a Dean-Stark apparatus if the solvent system is appropriate, or by ensuring the dehydration step is efficient.

  • Purity of Starting Materials: Ensure that the veratraldehyde and nitromethane are pure. Impurities in the aldehyde can lead to side reactions.

Q3: My final product is a dark, discolored solid. How can I purify it?

A3: Discoloration often indicates the presence of polymeric byproducts or other impurities.

  • Recrystallization: This is the most common method for purifying the final product. Methanol is a frequently used solvent for recrystallizing nitrostyrenes.[4]

  • Washing: During the workup, washing the crude product with a dilute acid solution (e.g., 0.1 M HCl) can help remove basic impurities and convert the product from its salt form to the neutral compound, which can aid in purification.[4] Following this, a wash with water and then a non-polar solvent like cold hexane can remove other impurities.

  • Activated Carbon: If recrystallization does not remove the color, you can try treating a solution of the crude product with a small amount of activated charcoal before filtering and recrystallizing.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in this synthesis?

A1: The main side reactions include:

  • Formation of the β-nitro alcohol: 1-(3,4-dimethoxyphenyl)-2-nitroethanol is the intermediate of the reaction. If the dehydration step is not complete, this will be a significant impurity.[2][3]

  • Polymerization: Nitrostyrenes can polymerize, especially in the presence of base or upon exposure to heat and light. This can result in the formation of intractable tars.

  • Veratraldehyde Self-Condensation (Aldol Reaction): Under basic conditions, veratraldehyde can potentially undergo self-condensation, although this is generally less favorable than the reaction with the more acidic nitromethane.

  • Cannizzaro Reaction: If a very strong base is used and there is an absence of the acidic nitromethane proton, veratraldehyde could undergo a Cannizzaro reaction to yield veratryl alcohol and veratric acid. This is unlikely to be a major pathway under typical Henry reaction conditions.

Q2: What is the mechanism of the reaction?

A2: The synthesis of this compound from veratraldehyde and nitromethane is a Henry reaction (or nitroaldol reaction).[5][6] The mechanism involves three main steps:

  • Deprotonation: A base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of veratraldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation and Dehydration: The alkoxide is protonated to form the β-nitro alcohol. Subsequent acid or base-catalyzed dehydration (elimination of a water molecule) yields the final product, this compound.[5]

Q3: What are the recommended safety precautions for this experiment?

A3: It is important to handle the chemicals involved with care:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Irritant: The product, this compound, is known to be irritating to the eyes, respiratory system, and skin.[6] Avoid inhalation of vapors and direct contact with the solid.

  • Exothermic Reaction: The initial condensation can be exothermic.[1] Use an ice bath to control the temperature during the addition of the base.

Data Presentation

The yield of this compound can vary significantly based on the chosen catalyst and reaction conditions. Below is a summary of yields reported for similar nitrostyrene syntheses.

Starting AldehydeBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzaldehydeNaOHMethanol/Water10-30Not Specified~70-80Organic Syntheses[1]
Vanillinn-ButylamineMethanolAmbient1-254Sciencemadness[4]
2,5-DimethoxybenzaldehydeAmmonium AcetateToluene75-784>90 (implied)Patent CN114436847A[7]
Aromatic AldehydesNi(II)/Zn(II) ComplexesNot SpecifiedNot SpecifiedNot Specified58-93ResearchGate[8]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from established procedures for Henry reactions.[1][4]

Materials:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Crushed Ice

  • Deionized Water

Procedure:

  • Preparation of Reactant Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 16.6 g (0.1 mol) of 3,4-dimethoxybenzaldehyde and 9.2 g (0.15 mol) of nitromethane in 50 mL of methanol. Cool the solution to approximately -10°C.

  • Preparation of Base Solution: In a separate beaker, dissolve 4.4 g (0.11 mol) of sodium hydroxide in 40 mL of ice-cold water.

  • Condensation Reaction: While vigorously stirring the cooled methanol solution, slowly add the sodium hydroxide solution dropwise. The rate of addition should be controlled to keep the internal temperature below 20°C. An initial exothermic reaction may be observed.[1] After the addition is complete, a thick precipitate may form. Continue stirring in the ice bath for another 30 minutes.

  • Hydrolysis and Dehydration: To the reaction mixture, add approximately 200 mL of ice water to dissolve the precipitate, forming a clear solution. This alkaline solution should be used promptly and kept cold.[1]

  • In a separate large beaker (e.g., 1 L), prepare an acidic solution by diluting 50 mL of concentrated hydrochloric acid with 100 mL of water and adding a generous amount of crushed ice.

  • Slowly and with vigorous stirring, pour the cold alkaline reaction solution into the iced hydrochloric acid solution. A bright yellow precipitate of this compound should form immediately.

  • Isolation and Purification: Allow the mixture to stand for 20-30 minutes to ensure complete precipitation. Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallization: Recrystallize the crude product from hot methanol to obtain bright yellow crystals. Dry the purified product in a desiccator. The melting point should be approximately 140°C.[6]

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway Veratraldehyde Veratraldehyde NitroAlcohol β-Nitro Alcohol Intermediate (1-(3,4-dimethoxyphenyl)-2-nitroethanol) Veratraldehyde->NitroAlcohol + Nitronate Aldol Self-Condensation Product Veratraldehyde->Aldol Base (Side Reaction) Nitromethane Nitromethane Nitronate Nitronate Anion Nitromethane->Nitronate Base NitroAlcohol->Veratraldehyde Reversible Product 1,2-dimethoxy-4- (2-nitroethenyl)benzene (Desired Product) NitroAlcohol->Product - H₂O (Dehydration) Polymer Polymerization Product->Polymer Side Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification React_Sol Prepare Reactant Solution (Veratraldehyde + Nitromethane in Methanol) Condensation Slowly Add Base to Reactant Solution (<20°C) React_Sol->Condensation Base_Sol Prepare Base Solution (NaOH in Water) Base_Sol->Condensation Stir Stir for 30 min Condensation->Stir Quench Pour into Iced Acid Stir->Quench Filter Vacuum Filter Crude Product Quench->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Final_Product Pure Product Recrystallize->Final_Product Troubleshooting Start Experiment Outcome OilyProduct Oily Product / No Precipitate Start->OilyProduct LowYield Low Yield Start->LowYield DiscoloredProduct Discolored Product Start->DiscoloredProduct Cause_Oil Incomplete Dehydration or Incorrect Reagent Addition OilyProduct->Cause_Oil Probable Cause Cause_Yield Poor Temp Control; Incorrect Stoichiometry; Reaction Reversibility LowYield->Cause_Yield Probable Cause Cause_Color Polymerization or Impurities DiscoloredProduct->Cause_Color Probable Cause Solution_Oil Ensure Proper Acidification/ Dehydration Step; Check Order of Addition Cause_Oil->Solution_Oil Solution Solution_Yield Monitor Temperature; Verify Reagent Amounts; Ensure Dehydration is Complete Cause_Yield->Solution_Yield Solution Solution_Color Recrystallize from Methanol; Wash with Dilute Acid Cause_Color->Solution_Color Solution

References

Technical Support Center: Stability of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dimethoxy-4-(2-nitroethenyl)benzene under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the chemical structure, this compound is susceptible to degradation under acidic conditions. The primary pathway for degradation is likely the acid-catalyzed hydrolysis of the nitroethenyl group. The rate of degradation is expected to increase with lower pH and higher temperatures.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The anticipated major degradation product is 3,4-dimethoxybenzaldehyde, resulting from the hydrolysis of the carbon-carbon double bond of the nitroethenyl moiety. Other potential minor degradation products could arise from further reactions of the initial degradation products or polymerization of the starting material.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2] This technique allows for the separation and quantification of the parent compound and its degradation products over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.

Q4: Are there any specific safety precautions I should take when handling this compound under acidic conditions?

A4: Yes. This compound is known to be an irritant to the eyes, respiratory system, and skin.[3] When conducting experiments, especially with heating, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Rapid and Complete Degradation of the Compound

Symptom: Upon acidification of the solution containing this compound, the characteristic yellow color of the solution disappears rapidly, and HPLC analysis shows a complete loss of the starting material peak.

Possible Causes:

  • Acid concentration is too high: Strong acidic conditions can lead to very fast degradation.

  • Elevated temperature: Higher temperatures significantly accelerate the rate of hydrolysis.

Troubleshooting Steps:

  • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl) and incrementally increase it if the degradation is too slow.

  • Control the Temperature: Perform the initial experiments at room temperature. If heating is necessary, use a controlled temperature bath and start with a lower temperature (e.g., 40°C).

  • Frequent Sampling: In initial trials, take samples at very short intervals (e.g., every 5-10 minutes) to capture the degradation kinetics before the compound is completely consumed.

Issue 2: Inconsistent or Irreproducible Degradation Rates

Symptom: Replicate experiments under what are believed to be identical acidic conditions yield significantly different degradation rates.

Possible Causes:

  • Inaccurate pH measurement and control: Small variations in pH can have a large impact on the reaction rate.

  • Inconsistent temperature control: Fluctuations in temperature will affect the degradation kinetics.

  • Variability in stock solution preparation: Inaccuracies in the concentration of the starting material or the acid will lead to inconsistent results.

Troubleshooting Steps:

  • Use a Calibrated pH Meter: Ensure the pH of your reaction mixture is accurately measured and consistent across experiments.

  • Utilize a Thermostatically Controlled Water Bath: This will ensure a stable and uniform temperature for your reaction vessel.

  • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound and the acid for each set of experiments to avoid issues with solvent evaporation or degradation of the stock.

Issue 3: Appearance of Multiple Unidentified Peaks in HPLC Chromatogram

Symptom: The HPLC analysis of a degraded sample shows the peak for the parent compound, the expected 3,4-dimethoxybenzaldehyde peak, and several other unidentified peaks.

Possible Causes:

  • Formation of secondary degradation products: The initial degradation product may itself be unstable under the experimental conditions and degrade further.

  • Polymerization: The starting material or degradation products may undergo polymerization.

  • Interaction with excipients (if in a formulation): Other components in a formulated product might react under acidic conditions.

Troubleshooting Steps:

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the purity of each peak.

  • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown impurities, which is a critical step in their identification.

  • Isolate and Characterize: For significant unknown impurities, consider semi-preparative HPLC to isolate them for structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound.

ConditionTime (hours)This compound Remaining (%)3,4-dimethoxybenzaldehyde Formed (%)Total Impurities (%)
0.1 M HCl at 25°C 0100.00.00.0
292.57.10.4
485.313.90.8
871.227.51.3
2445.851.62.6
0.1 M HCl at 60°C 0100.00.00.0
0.578.920.20.9
162.136.51.4
238.558.92.6
414.781.34.0

Experimental Protocols

Protocol for Acidic Stress Testing of this compound

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • Thermostatically controlled water bath

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solution: Prepare a 0.1 M HCl solution in water.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a reaction vessel.

    • Add the 0.1 M HCl solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

    • Place the reaction vessel in a thermostatically controlled water bath set to the desired temperature (e.g., 60°C).

  • Time-Point Sampling: Withdraw aliquots from the reaction vessel at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn samples by adding a predetermined amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method. The mobile phase could consist of a gradient of acetonitrile and water with a C18 column. Monitor the chromatograms at a suitable wavelength (e.g., 380 nm, the λmax of the conjugated system).

  • Data Analysis: Calculate the percentage of the remaining this compound and the formation of degradation products at each time point.

Visualizations

degradation_pathway parent 1,2-dimethoxy-4- (2-nitroethenyl)benzene intermediate Carbocation Intermediate parent->intermediate H+ (acid catalyst) +H2O degradant 3,4-dimethoxybenzaldehyde intermediate->degradant -H+ -HNO2

Caption: Hypothetical acid-catalyzed hydrolysis of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis stock_sol Prepare Stock Solution (1 mg/mL in ACN) stress_sample Prepare Stress Sample (Mix Stock and Acid) stock_sol->stress_sample acid_sol Prepare Acidic Solution (0.1 M HCl) acid_sol->stress_sample incubation Incubate at Controlled Temperature (e.g., 60°C) stress_sample->incubation sampling Withdraw Samples at Time Points incubation->sampling quenching Neutralize Samples sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for the acidic forced degradation study.

References

Technical Support Center: Preventing Unwanted Polymerization of Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended polymerization of nitrostyrenes during chemical reactions.

Troubleshooting Guide: Real-time Reaction Issues

Issue: The reaction mixture is becoming viscous or solidifying.

Question Possible Cause Recommended Action
Are you using a basic catalyst or basic reaction conditions? Nitrostyrenes are highly susceptible to anionic polymerization, which is often initiated by bases.[1][2][3]1. Immediately quench the reaction by adding a proton source, such as a mild acid (e.g., acetic acid). 2. For future experiments, consider switching to a non-basic or acidic catalyst system. For example, in Henry reactions to synthesize nitrostyrenes, using ammonium acetate in acetic acid has been shown to produce significantly less polymeric byproduct compared to basic catalysts like alcoholic potassium hydroxide or methylamine.[2] 3. If a base is essential, use the weakest possible base and the lowest effective concentration.
Is the reaction being run at an elevated temperature? Thermal stress can promote polymerization. Some synthesis protocols note that heating increases the formation of high-melting polymers.[2]1. If the reaction is exothermic, ensure efficient cooling and temperature control. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Was the nitrostyrene pure at the start of the reaction? The presence of impurities, including small amounts of polymer from storage, can act as a seed for further polymerization.1. Ensure the nitrostyrene starting material is pure and free from polymeric residues. 2. Consider purifying the nitrostyrene by recrystallization or column chromatography before use if its quality is uncertain.[4]
Is the reaction exposed to air for prolonged periods? While less common for nitrostyrenes which tend to undergo anionic polymerization, radical polymerization can be initiated by atmospheric oxygen in some monomers.[5]1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nitrostyrene polymerization during a reaction?

A1: The primary mechanism is anionic polymerization. The electron-withdrawing nitro group makes the vinyl group highly susceptible to nucleophilic attack, including by bases, which can initiate a chain-growth polymerization.[1][3] Radical-initiated self-polymerization of nitrostyrene is generally considered negligible; in fact, nitrostyrenes can act as inhibitors for the radical polymerization of other monomers like styrene.[6]

Q2: How can I prevent polymerization during the synthesis of nitrostyrenes (e.g., via a Henry reaction)?

A2: The choice of catalyst is critical. Using a system like ammonium acetate in glacial acetic acid is recommended as it provides a mildly acidic environment that suppresses anionic polymerization.[2] In contrast, strong bases like alcoholic potassium hydroxide or even weaker amine bases like methylamine are known to produce significant amounts of polymeric byproducts.[2] Running the reaction at a controlled, lower temperature can also minimize polymer formation.[2]

Q3: What are the best practices for storing nitrostyrenes to prevent polymerization?

A3: To ensure the stability of nitrostyrenes during storage, it is recommended to:

  • Store them at refrigerated temperatures (2-8 °C).

  • Keep them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Protect them from light.

Q4: I have already observed polymer formation. How can I purify my desired product?

A4: If polymeric material has formed, it can often be removed through standard purification techniques. Recrystallization from a suitable solvent (e.g., ethanol) is a common method, as the polymer is often less soluble than the monomeric nitrostyrene.[7] Column chromatography on silica gel is another effective method for separating the desired product from polymeric impurities.[4]

Q5: Are there any chemical inhibitors I can add to my reaction to prevent nitrostyrene polymerization?

A5: For the more common anionic polymerization, the most effective "inhibitor" is the presence of a proton source or the avoidance of basic conditions. For radical polymerization, while less of a concern for nitrostyrenes, standard inhibitors such as 4-tert-butylcatechol (TBC), butylated hydroxytoluene (BHT), or stable nitroxide radicals like TEMPO can be used as a precautionary measure, particularly during distillations or high-temperature processing.[8]

Data on Catalyst Systems for Nitrostyrene Synthesis

The following table summarizes the qualitative outcomes of using different catalyst systems for the synthesis of β-nitrostyrenes, highlighting the propensity for polymer formation.

Catalyst SystemReaction ConditionsPolymer FormationYield of NitrostyreneReference
Alcoholic Potassium HydroxideBasicHighGenerally Poor[2]
Methanolic MethylamineBasicHigh, especially with longer reaction timesGood, but requires optimization of reaction time to avoid polymer formation[2]
Ammonium Acetate in Acetic AcidAcidicLow to NoneSubstantially Better in Most Cases[2]

Experimental Protocols

Protocol 1: Synthesis of β-Nitrostyrene with Minimized Polymerization

This protocol is adapted from procedures that favor the formation of the monomeric product over polymeric byproducts by using an acidic catalyst system.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), nitromethane (1.2 equivalents), and glacial acetic acid.

  • Add ammonium acetate (0.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude β-nitrostyrene by recrystallization from methanol to remove any unreacted starting materials and minor byproducts. This method generally avoids the formation of unwanted higher condensation products.[2]

Protocol 2: Purification of Nitrostyrene from Polymeric Byproducts

This protocol describes the removal of polymeric material from a crude nitrostyrene product.

Materials:

  • Crude nitrostyrene containing polymer

  • Ethanol or other suitable recrystallization solvent

  • Silica gel and appropriate solvents (e.g., hexane/ethyl ether) for column chromatography

Method 1: Recrystallization

  • Dissolve the crude nitrostyrene in a minimal amount of hot ethanol.

  • Filter the hot solution to remove any insoluble impurities (which may include some of the polymer).

  • Allow the filtrate to cool slowly to induce crystallization of the pure nitrostyrene.

  • Collect the crystals by filtration and dry them. The polymeric material will largely remain in the filtrate.[7]

Method 2: Column Chromatography

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the crude material onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and diethyl ether).

  • Load the adsorbed material onto the column and elute with the chosen solvent system. The nitrostyrene monomer will elute, while the higher molecular weight polymer will remain on the column or elute much later.[4]

Visual Guides

Polymerization_Mechanism cluster_anionic Anionic Polymerization (Primary Pathway) cluster_radical Radical Polymerization (Negligible) Initiation Initiation Propagation Propagation Polymer Polymer Propagation->Polymer Base Base (e.g., OH⁻, RO⁻) Nitrostyrene1 Nitrostyrene Base->Nitrostyrene1 Nucleophilic Attack Anion Carbanion Nitrostyrene1->Anion Anion->Propagation Nitrostyrene2 Nitrostyrene Anion->Nitrostyrene2 Adds to another monomer Nitrostyrene2->Propagation Radical Radical Initiator Nitrostyrene3 Nitrostyrene Radical->Nitrostyrene3 Inhibition Inhibition/Chain Stopper Nitrostyrene3->Inhibition Acts as inhibitor

Caption: Primary polymerization pathway for nitrostyrenes.

Troubleshooting_Workflow Start Reaction mixture becomes viscous Check_Base Is a base present? Start->Check_Base Check_Temp Is temperature elevated? Check_Base->Check_Temp No Action_Quench Quench with mild acid Check_Base->Action_Quench Yes Action_Cool Improve cooling/lower temperature Check_Temp->Action_Cool Yes Purify Purify product (Recrystallization/Chromatography) Check_Temp->Purify No Future_Acid_Catalyst Use acidic catalyst in future Action_Quench->Future_Acid_Catalyst Future_Lower_Temp Run future reactions at lower temp Action_Cool->Future_Lower_Temp Future_Acid_Catalyst->Purify Future_Lower_Temp->Purify

Caption: Troubleshooting workflow for nitrostyrene polymerization.

References

"effect of catalyst on the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the common name for this compound?

A1: It is also commonly referred to as 3,4-dimethoxy-β-nitrostyrene.

Q2: Which reaction is typically used to synthesize this compound?

A2: The most common method is the Henry reaction, also known as a nitroaldol condensation, between 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitroethane.[1][2]

Q3: What types of catalysts are effective for this synthesis?

A3: A variety of catalysts can be used, including basic catalysts like ammonium acetate, primary amines (e.g., methylamine, cyclohexylamine), and metal-based catalysts such as copper(II) and zinc(II) complexes.[3][4][5]

Q4: What are the typical reaction conditions?

A4: Reaction conditions vary depending on the catalyst used. For instance, with ammonium acetate in glacial acetic acid, the reaction is often refluxed at around 100°C. Amine-catalyzed reactions may proceed at milder temperatures (40-95°C).

Q5: What is the expected yield of the reaction?

A5: Yields can range from moderate to high, typically from 50% to over 90%, depending on the catalyst, reaction conditions, and purity of the starting materials.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The catalyst may have degraded or is of poor quality.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Poor Quality Starting Materials: Impurities in the veratraldehyde or nitroethane can inhibit the reaction.

  • Excess Water: The presence of water can hinder the reaction, especially in the dehydration step to form the nitroalkene.

Solutions:

  • Catalyst: Use a fresh, high-purity catalyst. For amine catalysts, ensure they are not hydrated.

  • Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.

  • Reagents: Ensure the veratraldehyde is pure and the nitroethane is dry.

  • Solvent: If using a solvent like glacial acetic acid, ensure it is of high purity and anhydrous.

Issue 2: Formation of Oily Product or Difficulty with Crystallization

Possible Causes:

  • Impurities: The presence of side products or unreacted starting materials can lower the melting point of the product, causing it to "oil out" instead of crystallizing.[6]

  • Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of an oil or very small, impure crystals.[6]

  • Inappropriate Solvent for Crystallization: The solvent used for recrystallization may not be suitable for the product.

Solutions:

  • Purification: If an oil forms, try to dissolve it in a suitable hot solvent and attempt recrystallization. If impurities are suspected, consider a column chromatography purification step before crystallization.

  • Controlled Cooling: Allow the reaction mixture or recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Solvent Selection: For recrystallization, isopropanol or ethanol are often good choices. If the product oils out, try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization.

Issue 3: Formation of Side Products

Possible Causes:

  • Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo a self-condensation reaction.

  • Nitrile Formation: In some cases, especially when using glacial acetic acid as a solvent, a nitrile by-product can be formed.[7]

  • Polymerization: Aldehydes can be prone to polymerization under certain conditions.

Solutions:

  • Control of Basicity: Use a milder base or a catalytic amount of a stronger base to avoid the Cannizzaro reaction.

  • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times that might favor side product formation.

  • Purification: If side products are formed, they can often be removed by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Nitrostyrenes from Aromatic Aldehydes

CatalystAldehydeNitroalkaneSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium Acetate3,4-DimethoxybenzaldehydeNitromethaneGlacial Acetic Acid100250.5MDPI (2021)
Methylamine2,4,6-TrimethoxybenzaldehydeNitromethaneNot specified40-50Not specified95Benchchem
Cyclohexylamine2,4,6-TrimethoxybenzaldehydeNitromethaneAcetic Acid95Not specifiedHighBenchchem
Copper(II) Acetate ComplexAromatic AldehydesNitromethaneEthanol2524>99MDPI (2021)
Zinc-Fam CatalystAromatic AldehydesNitromethaneNot specifiedNot specifiedNot specifiedup to 97PubMed (2008)

Note: The yields and conditions are reported for the synthesis of similar nitrostyrenes and may vary for this compound.

Experimental Protocols

Synthesis of this compound using Ammonium Acetate

This protocol is adapted from a published procedure.

Materials:

  • 3,4-dimethoxybenzaldehyde (veratraldehyde)

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid with stirring.

  • Add ammonium acetate and nitromethane to the solution.

  • Reflux the mixture with stirring for 2 hours at approximately 100°C. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the cooled mixture.

  • Extract the product with dichloromethane.

  • Wash the organic layer with distilled water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from ethanol or isopropanol.

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product veratraldehyde 3,4-Dimethoxy- benzaldehyde reaction_mixture Mix and Heat (e.g., Reflux) veratraldehyde->reaction_mixture nitroethane Nitroethane nitroethane->reaction_mixture catalyst Catalyst (e.g., Ammonium Acetate) catalyst->reaction_mixture extraction Extraction reaction_mixture->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization evaporation->crystallization final_product 1,2-Dimethoxy-4- (2-nitroethenyl)benzene crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield? cause1 Inactive Catalyst start->cause1 Yes cause2 Incorrect Conditions start->cause2 Yes cause3 Impure Reagents start->cause3 Yes end Problem Solved start->end No solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Time/Temp cause2->solution2 solution3 Purify/Dry Reagents cause3->solution3 solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Synthesis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the workup and purification of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a common intermediate in pharmaceutical and organic synthesis.

Troubleshooting Guide

Q1: My reaction yielded an oil or a pasty mass instead of a solid crystalline product. What went wrong?

A1: The formation of an oil or a thick paste instead of a crystalline solid is a common issue. This is often due to the presence of a saturated nitro alcohol intermediate or excess water.

  • Cause 1: Incorrect order of addition during acid quenching. Adding the acidic solution to the alkaline reaction mixture is crucial. The reverse procedure, adding the alkaline mix to the acid, can lead to the formation of an oily nitro alcohol.[1]

  • Solution 1: Ensure that the cold, alkaline reaction mixture is added slowly to a large excess of cold acid (e.g., hydrochloric acid) with vigorous stirring.[1] This condition favors the dehydration of the intermediate nitro alcohol to the desired unsaturated nitro compound.

  • Cause 2: Incomplete removal of water before crystallization. Water present in the crude product can inhibit proper crystallization.

  • Solution 2: After initial filtration and washing, the crude product can be melted in a beaker placed in hot water. This will cause two layers to form. Upon cooling, the lower layer of the nitrostyrene will solidify, and the upper water layer can be decanted.[1][2][3]

Q2: The yield of my purified product is very low. How can I improve it?

A2: Low yields can result from several factors during the reaction and workup.

  • Cause 1: Poor temperature control during the reaction. The initial condensation reaction is exothermic. If the temperature rises too high (e.g., above 15°C), side reactions can occur, reducing the yield.[1][2][3]

  • Solution 1: Maintain the reaction temperature between 10-15°C by using an ice-salt bath and adding the base solution slowly.[2] Crushed ice can be added directly to the reaction mixture to control sudden temperature spikes.[1][2]

  • Cause 2: Inefficient extraction or premature crystallization. The product may be lost if not properly extracted or if it crystallizes out in the aqueous layer during workup.

  • Solution 2: After quenching the reaction, ensure the product is fully precipitated. If performing an extraction, use an appropriate solvent like diethyl ether or ethyl acetate and perform multiple extractions to ensure complete recovery from the aqueous layer.[4]

  • Cause 3: Using an excessive amount of solvent for recrystallization. Dissolving the crude product in too much hot solvent will result in a low recovery of crystals upon cooling.

  • Solution 3: Use a minimal amount of hot solvent to fully dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.[3]

Q3: I'm having trouble recrystallizing the product. It remains oily or the crystals are very impure.

A3: Choosing the right solvent and technique is key for successful recrystallization.

  • Problem: Oily residue after solvent evaporation. This indicates impurities are preventing crystallization.

  • Solution: After the main workup, dissolve the crude product in a suitable solvent, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then evaporate the solvent before attempting recrystallization.[4]

  • Problem: Difficulty finding a suitable recrystallization solvent.

  • Solution: Several solvents and solvent systems have been successfully used. Hot ethanol is a common choice.[1][2] Other options include isopropanol, or mixtures like ethanol/acetone[2] or toluene.[5] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: The pure product should be a yellow crystalline solid.[6] The melting point is reported to be around 140°C.[6]

Q2: What are the critical safety precautions I should take during this procedure?

A2:

  • Irritant: The vapors of hot solutions of nitrostyrenes are irritating to the eyes and nose. The solid can also be irritating to the skin.[1][2][6] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Exothermic Reaction: The initial reaction between the aldehyde, nitromethane, and base is highly exothermic. Careful temperature control is essential to prevent the reaction from getting out of control.[1][2][7]

  • Nitro Compounds: Nitro compounds can be energetic. Avoid excessive heat and potential ignition sources.

Q3: Can I store the reaction mixture overnight before workup?

A3: Yes, the procedure can often be safely paused after the addition of the alkaline solution. The resulting precipitate is generally stable and can be stored overnight in a cold environment (e.g., an ice chest) before proceeding with the acidic workup.[1]

Q4: My final product has a reddish or orange color. Is this a problem?

A4: A yellow color is expected. A darker orange or reddish hue might indicate the presence of impurities.[3] Proper recrystallization should yield the desired yellow crystals. If the color persists, consider passing a solution of the product through a short plug of silica gel or alumina.

Data Presentation

Table 1: Typical Reaction Parameters for Nitrostyrene Synthesis

ParameterValueReference
Reaction Temperature10-15°C[2]
Reactant Molar Ratio (Aldehyde:Nitromethane)~1:1[2]
Catalyst/BaseSodium Hydroxide or Ammonium Acetate[2][8][9]
Reaction Time (Base Addition)30-60 minutes[3]
Reaction Time (Ammonium Acetate)4-10 hours[9]

Table 2: Reported Yields and Recrystallization Solvents

ProductCrude YieldRecrystallized YieldRecrystallization Solvent(s)Reference
β-Nitrostyrene (General)87-90%80-83%Hot Ethyl Alcohol[1]
β-Nitrostyrene (General)-85%Hot Ethanol[2]
2,4-Dimethoxynitrostyrene-68%Ethanol/Acetone (2:1)[2]
General β-Nitrostyrenes--Hot Isopropanol[4]
2,5-Dimethoxynitrostyrene--Toluene[5]

Experimental Protocols

Detailed Workup and Purification Protocol (Composite Method)

This protocol is a composite of several published methods for the synthesis of nitrostyrenes.

  • Quenching the Reaction:

    • After the initial reaction period (formation of a bulky precipitate), add several volumes of ice-water (e.g., 700 mL for a 1-mole scale reaction) to the reaction vessel with stirring.[2] The goal is to get a clear solution or a manageable slurry with a temperature below 5°C.[2]

    • Prepare a separate large vessel containing a stirred solution of hydrochloric acid (e.g., 1 L of concentrated HCl in 1.5 L of water).[1]

    • Slowly add the cold alkaline reaction mixture to the stirred acid. A pale yellow crystalline mass should precipitate almost immediately.[1] Maintain vigorous stirring throughout the addition.

  • Isolation of Crude Product:

    • Allow the solid to settle, then decant the majority of the cloudy supernatant liquid.[1][2]

    • Filter the remaining solid residue by suction filtration using a Buchner funnel.[1][2]

    • Wash the filter cake thoroughly with cold water until the washings are free from chlorides (test with silver nitrate solution).[1]

  • Removal of Excess Water:

    • Transfer the damp solid to a beaker and place it in a hot water bath until the solid melts, forming two liquid layers.[1][3]

    • Remove the beaker from the heat and allow it to cool to room temperature. The lower organic layer containing the product will solidify.

    • Carefully decant the upper aqueous layer.[1][3]

  • Recrystallization:

    • Transfer the crude, dried solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) to just dissolve the solid completely.[1][3][4]

    • If the solution is colored or contains solid impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.[1][2]

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, cool the flask in an ice bath once it has reached room temperature.

    • Collect the purified yellow crystals by suction filtration, wash with a small amount of ice-cold recrystallization solvent, and dry them in air or under vacuum.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification reaction_mixture Alkaline Reaction Mixture (Precipitate) quench 1. Quench: Add mixture to cold HCl(aq) reaction_mixture->quench filtration 2. Isolate: Suction Filtration & Water Wash quench->filtration drying 3. Dry: Melt & Decant Water filtration->drying recrystallize 4. Recrystallize: Dissolve in min. hot solvent drying->recrystallize cool 5. Cool Slowly & Isolate Crystals recrystallize->cool final_product Pure Crystalline Product cool->final_product

Caption: Experimental workflow for the workup and purification.

troubleshooting_guide cluster_oily cluster_low_yield start Problem Encountered During Workup oily_product Product is an Oil or Pasty Mass start->oily_product low_yield Low Purified Yield start->low_yield check_addition Was alkaline mix added to acid? oily_product->check_addition yes_node Yes check_addition->yes_node no_node No check_addition->no_node melt_decant Melt crude product and decant water. yes_node->melt_decant reverse_addition Incorrect addition. Redo, ensuring proper quenching order. no_node->reverse_addition check_temp Was reaction temp. kept below 15°C? low_yield->check_temp check_solvent Was minimal hot solvent used for recrystallization? yes_solvent Yes check_solvent->yes_solvent no_solvent No check_solvent->no_solvent check_temp->check_solvent If Yes use_less_solvent Too much solvent used. Evaporate some solvent and re-cool. no_solvent->use_less_solvent

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene for Structural Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data of 1,2-dimethoxy-4-(2-nitroethenyl)benzene with structurally related nitrostyrene derivatives. The presented data and experimental protocols are intended to assist in the unequivocal structural validation of this and similar compounds, which are pivotal intermediates in the synthesis of various pharmaceutical and bioactive molecules.

Performance Comparison: ¹H NMR Data

The structural integrity of this compound can be rigorously confirmed by ¹H NMR spectroscopy. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicity provides a unique fingerprint of the molecule. Below is a comparative summary of the ¹H NMR data for the target compound and two alternative, structurally related nitrostyrene derivatives. This comparison highlights the key diagnostic signals that differentiate these compounds.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -OCH₃ (position 2)3.82s-3H
-OCH₃ (position 1)3.83s-3H
H-57.06d8.31H
H-67.43dd1.8, 8.31H
H-37.49d1.81H
H-β (vinylic)8.07d13.51H
H-α (vinylic)8.21d13.51H
(E)-1-methoxy-4-(2-nitrovinyl)benzene-OCH₃3.83s-3H
H-3, H-5 (aromatic)7.05d8.82H
H-2, H-6 (aromatic)7.83d8.82H
H-β (vinylic)8.09d13.51H
H-α (vinylic)8.13d13.51H
(E)-1-(2-nitrovinyl)benzeneH-2, H-3, H-4, H-5, H-6 (aromatic)7.46-7.56m-5H
H-β (vinylic)8.13d13.61H
H-α (vinylic)8.22d13.61H

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

The data clearly shows that the vinylic protons (H-α and H-β) of all three compounds exhibit a large coupling constant of approximately 13.5 Hz, which is characteristic of a trans (E) configuration. The distinct substitution patterns on the aromatic ring result in unique chemical shifts and multiplicities for the aromatic protons, allowing for unambiguous identification.

Experimental Protocol: ¹H NMR Analysis

The following protocol outlines the standardized procedure for acquiring high-quality ¹H NMR spectra for the structural validation of this compound and its analogues.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer with a minimum field strength of 300 MHz.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

  • Standard acquisition parameters for ¹H NMR should be employed, including a 90° pulse width and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between scans.

3. Data Acquisition:

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.

  • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding protons in the molecular structure.

Visualizing the Structural Validation Workflow

The following diagrams illustrate the logical workflow and key relationships in the ¹H NMR-based structural validation process.

structural_validation_workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Feature Analysis (δ, J, Multiplicity) Data_Processing->Spectral_Analysis Structure_Correlation Structure-Spectrum Correlation Spectral_Analysis->Structure_Correlation Comparison Comparison with Reference Data Structure_Correlation->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow for ¹H NMR-based structural validation.

key_relationships Structure Molecular Structure Chem_Shift Chemical Shift (δ) Structure->Chem_Shift Electronic Environment Coupling Coupling Constant (J) Structure->Coupling Neighboring Protons Multiplicity Multiplicity Structure->Multiplicity Number of Neighbors Integration Integration Structure->Integration Proton Ratio

Caption: Key relationships in ¹H NMR spectroscopy.

The Impact of Aromatic Substitution on the Reactivity of β-Nitrostyrenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on the reactivity of key synthetic intermediates is paramount for reaction optimization and the rational design of new chemical entities. This guide provides a comparative analysis of the reactivity of various substituted β-nitrostyrenes in the context of Michael-type addition reactions, supported by quantitative kinetic data and detailed experimental protocols.

The electrophilicity of the β-carbon in β-nitrostyrene makes it a versatile building block in organic synthesis, readily undergoing conjugate additions, cycloadditions, and reductions.[1] The reactivity of this system can be finely tuned by introducing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are generally expected to enhance the electrophilicity of the β-carbon, thus increasing the reaction rate with nucleophiles, while electron-donating groups (EDGs) are expected to have the opposite effect. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[2][3]

Comparative Reactivity in Michael Addition: A Quantitative Overview

The Michael addition of nucleophiles to substituted β-nitrostyrenes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A kinetic study on the reaction of various X-substituted β-nitrostyrenes with piperidine in acetonitrile provides a clear quantitative measure of the influence of substituents on reactivity.[4][5] The reaction proceeds through both an uncatalyzed and a catalyzed pathway, with the catalyzed route being significantly more sensitive to the electronic nature of the substituent.[5]

The Hammett plot for this reaction, which correlates the logarithm of the rate constant with the Hammett substituent constant (σ), is linear and yields a positive reaction constant (ρ).[5] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state.[2][3] For the uncatalyzed pathway, the Hammett reaction constant (ρX) is 0.84, while for the amine-catalyzed pathway, it is significantly larger at 2.10.[5][6] This demonstrates that the catalyzed reaction is more sensitive to the electronic effects of the substituents.[5]

The table below summarizes the second-order rate constants for both the uncatalyzed (Kk2) and catalyzed (Kk3) Michael addition of piperidine to a series of para- and meta-substituted β-nitrostyrenes.

Substituent (X)Hammett Constant (σ)Uncatalyzed Rate Constant (Kk2, M-2s-1)Catalyzed Rate Constant (Kk3, M-2s-1)
p-NMe2-0.830.211.10
p-OMe-0.270.4910.2
p-Me-0.170.6516.6
H0.000.8331.6
p-Cl0.231.20105
m-Cl0.371.62224
p-CN0.663.551120
p-NO20.785.372690

Data sourced from the kinetic study by Um et al. in acetonitrile at 25.0 °C.[4][5]

As the data clearly indicates, substituents with more positive σ values (stronger electron-withdrawing capacity) lead to a significant increase in both the uncatalyzed and catalyzed rate constants. For instance, the p-NO2 substituted nitrostyrene is approximately 25 times more reactive in the uncatalyzed pathway and over 2400 times more reactive in the catalyzed pathway compared to the p-NMe2 substituted analogue.

Experimental Protocols

The following is a representative experimental protocol for determining the kinetic parameters of the Michael addition of an amine to a substituted β-nitrostyrene.

Materials:

  • Substituted β-nitrostyrene derivatives

  • Cyclic secondary amine (e.g., piperidine)

  • Acetonitrile (MeCN), HPLC grade

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation: Prepare a stock solution of the desired substituted β-nitrostyrene in acetonitrile. Prepare a series of stock solutions of the amine nucleophile in acetonitrile at various concentrations.

  • Kinetic Measurements: The reactions are conducted under pseudo-first-order conditions with the amine concentration in large excess over the nitrostyrene concentration. The reaction is initiated by adding a small aliquot of the nitrostyrene stock solution to the amine solution in a quartz cuvette, which has been pre-thermostatted to the desired temperature (e.g., 25.0 ± 0.1 °C).

  • Data Acquisition: The reaction progress is monitored by following the decrease in absorbance of the β-nitrostyrene at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. Absorbance readings are taken at regular time intervals until the reaction is complete.

  • Rate Constant Calculation: The pseudo-first-order rate constant (kobsd) is determined from the slope of the linear plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at infinite time.

  • Determination of Kk2 and Kk3: The observed rate constant, kobsd, is related to the amine concentration [NH] by the equation: kobsd/[NH] = Kk2 + Kk3[NH]. By plotting kobsd/[NH] against [NH] for a series of amine concentrations, the uncatalyzed rate constant (Kk2) can be obtained from the y-intercept and the catalyzed rate constant (Kk3) from the slope of the resulting straight line.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow for generating a Hammett plot and the proposed mechanism for the Michael addition, highlighting the role of the substituent.

Hammett_Workflow cluster_exp Experimental Kinetics cluster_data Data Analysis cluster_plot Correlation A Prepare solutions of substituted nitrostyrenes (X-NS) and amine B Run kinetic experiments under pseudo-first-order conditions A->B C Monitor reaction progress via UV-Vis spectroscopy B->C D Calculate pseudo-first-order rate constants (k_obsd) C->D E Determine uncatalyzed (Kk2) and catalyzed (Kk3) rate constants D->E G Plot log(k_X/k_H) vs. σ E->G F Obtain Hammett substituent constants (σ) F->G H Determine Hammett reaction constant (ρ) from the slope G->H

Caption: Workflow for determining the Hammett reaction constant (ρ).

Michael_Addition_Mechanism cluster_uncatalyzed Uncatalyzed Pathway (Kk2) cluster_catalyzed Catalyzed Pathway (Kk3) Reactants X-Ph-CH=CH-NO2 + R2NH TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 + R2NH Zwitterion Zwitterionic Intermediate [X-Ph-CH(N+HR2)-CH--NO2] TS1->Zwitterion Note Substituent 'X' influences the stability of the negative charge on the β-carbon in the transition states. TS1->Note TS2 Transition State 2 (Intramolecular Proton Transfer) Zwitterion->TS2 TS3 Transition State 3 (Amine-Assisted Proton Transfer) Zwitterion->TS3 + R2NH Product Adduct [X-Ph-CH(NHR2)-CH2-NO2] TS2->Product TS3->Product TS3->Note

Caption: Mechanism of Michael addition of amines to nitrostyrenes.

Conclusion

The reactivity of substituted β-nitrostyrenes in Michael addition reactions is strongly dependent on the electronic nature of the aromatic substituent. A clear, quantifiable relationship exists, as demonstrated by the linear Hammett plot and the positive ρ value, where electron-withdrawing groups significantly accelerate the reaction rate. This understanding is crucial for predicting reactivity and designing efficient synthetic routes utilizing this versatile class of compounds. The provided data and protocols offer a solid foundation for researchers to further explore and exploit these structure-reactivity relationships in their own work.

References

A Comparative Guide to the Analytical Characterization of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation and quantification of synthetic compounds are paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a compound of interest in organic synthesis and medicinal chemistry.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electron Ionization (EI) is a common method for this purpose.

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for aromatic nitro compounds. The molecular ion peak ([M]⁺) would be observed at m/z 209, corresponding to its molecular weight.[1][2][3] Key fragmentation steps likely include the loss of the nitro group, methoxy groups, and cleavage of the ethenyl chain.

A plausible fragmentation pathway is outlined below:

fragmentation_pathway M [M]⁺˙ m/z 209 C₁₀H₁₁NO₄⁺˙ F1 [M-NO₂]⁺ m/z 163 M->F1 - NO₂ (46 Da) F2 [M-CH₃]⁺ m/z 194 M->F2 - CH₃ (15 Da) F3 [M-OCH₃]⁺ m/z 178 M->F3 - OCH₃ (31 Da) F4 [M-NO₂-CO]⁺ m/z 135 F1->F4 - CO (28 Da) F5 Tropylium Ion m/z 91 F1->F5 - C₄H₄O (72 Da)

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Table 1: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment IonRelative Abundance (Predicted)
209[C₁₀H₁₁NO₄]⁺˙ (Molecular Ion)High
194[C₉H₈NO₄]⁺Medium
178[C₉H₈NO₃]⁺Medium
163[C₁₀H₁₁O₂]⁺High
135[C₉H₇O]⁺Medium
91[C₇H₇]⁺ (Tropylium ion)Low

Comparison with Alternative Analytical Techniques

While mass spectrometry provides crucial molecular weight and structural information, a comprehensive characterization of this compound relies on a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula information.Isomers may not be distinguishable without chromatography.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation from impurities.High resolution, suitable for quantitative analysis.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable method for the analysis of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness is often used.[4]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[4]

  • Injection: 1 µL of the sample solution (in a suitable solvent like ethyl acetate or dichloromethane) is injected in splitless mode.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Scan Range: m/z 40-400.[4]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC with UV detection is ideal for assessing the purity and quantifying this compound.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape) can be effective.[5] For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum. For this compound, characteristic signals are expected for the aromatic protons, the vinyl protons, and the methoxy protons.[6]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC MS GC-MS (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Purification->NMR Purity_Data Purity Data HPLC->Purity_Data Structure_Data Structural Confirmation MS->Structure_Data NMR->Structure_Data

Caption: A typical experimental workflow for the analysis of this compound.

References

A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a compound of interest in organic synthesis and pharmaceutical research. We will explore the expected spectral features, compare FTIR with alternative analytical techniques, and provide a detailed experimental protocol.

Introduction to FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrational energies of their chemical bonds.[1] By analyzing the resulting absorption spectrum, one can deduce the presence of key functional groups, making FTIR an indispensable tool for structural elucidation and quality control.

For this compound, FTIR is ideal for confirming the presence of its defining features: the nitro group, the methoxy groups, the aromatic ring, and the ethenyl linkage.

Expected FTIR Vibrational Frequencies

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its constituent functional groups. The table below summarizes the key expected vibrational modes and their wavenumber ranges, compiled from spectroscopic databases and literature on analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HC-H Stretch3100 - 3000Weak to Medium
Ethenyl (=C-H)C-H Stretch3050 - 3010Medium
Methoxy (-OCH₃)C-H Stretch2980 - 2850Medium
Ethenyl (C=C)C=C Stretch (conjugated)1640 - 1620Medium
Aromatic RingC=C Stretch1600, 1585, 1500, 1450Medium to Strong
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1475Strong
Nitro (-NO₂)Symmetric N-O Stretch1360 - 1290Strong
Aryl Ether (Ar-O-CH₃)Asymmetric C-O-C Stretch1275 - 1200Strong
Aryl Ether (Ar-O-CH₃)Symmetric C-O-C Stretch1050 - 1020Strong
Ethenyl (=C-H)trans C-H Out-of-Plane Bend970 - 960Strong
Aromatic C-HC-H Out-of-Plane Bend (1,2,4-trisubstituted)850 - 750Medium to Strong

Note: The exact peak positions can be influenced by the molecular environment, conjugation, and sample state. The nitro group's N-O stretching vibrations typically appear as two strong bands, making them highly characteristic.[2] For aromatic nitro compounds, these bands are generally found between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[2] The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ fingerprint region.[3][4]

Comparison with Alternative Spectroscopic Techniques

While FTIR is highly effective, other techniques can provide complementary information for a comprehensive analysis.

TechniquePrincipleAdvantages for this MoleculeDisadvantages
FTIR Spectroscopy Absorption of IR radiation causing molecular vibrations.Excellent for identifying polar functional groups (NO₂, C-O). Fast, robust, and widely available.[1] Requires minimal sample preparation (especially with ATR).[5]Weakly polar or symmetric bonds (like a symmetrically substituted C=C) can be weak or inactive. Water and CO₂ interference can be an issue.
FT-Raman Spectroscopy Inelastic scattering of monochromatic light (Raman effect).Excellent for non-polar bonds (C=C, C-C). Less interference from water. Can analyze samples through glass or plastic.Less sensitive to polar bonds (C-O, NO₂). Fluorescence from the sample or impurities can obscure the spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry (e.g., confirming the E-configuration of the ethenyl group). Unambiguously identifies the number and environment of protons and carbons.Less sensitive than FTIR. Requires larger sample amounts and dissolution in a deuterated solvent. More expensive and complex instrumentation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the analysis of a solid sample like this compound using an ATR-FTIR spectrometer, which is a common and convenient method.[5]

Objective: To obtain a high-quality infrared spectrum of the solid sample for functional group identification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Solid sample of this compound (a few milligrams).

  • Spatula.

  • Solvent (e.g., isopropanol or ethanol) and appropriate wipes (e.g., Kimwipes) for cleaning.

Procedure:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. Use a soft wipe dampened with a suitable solvent like isopropanol to gently clean the crystal surface. Allow the solvent to evaporate completely.[7]

  • Background Spectrum: Run a background scan. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's inherent signals, which will be subtracted from the sample spectrum.[7]

  • Sample Application: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal using a clean spatula. Ensure the crystal surface is completely covered.[7]

  • Apply Pressure: Lower the ATR pressure arm and apply consistent pressure to the sample. This ensures firm contact between the sample and the crystal, which is crucial for obtaining a good quality spectrum.[5]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typical settings might involve scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or other data processing.

  • Cleaning: After analysis, raise the pressure arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with solvent and a soft wipe as described in Step 1.

Alternative Method (KBr Pellet): For transmission FTIR, the potassium bromide (KBr) pellet method is a classic alternative. This involves grinding a small amount of sample (1-2 mg) with ~100 mg of dry KBr powder, and then pressing the mixture into a thin, transparent pellet using a hydraulic press.[8] This pellet is then placed in the instrument's sample holder for analysis.

Visualization of Workflow and Molecular-Spectral Relationships

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical connection between the molecular structure and its expected spectral features.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Prep Clean ATR Crystal Background Acquire Background Spectrum (Air) Prep->Background Sample_Load Place Solid Sample on Crystal Background->Sample_Load Sample_Scan Acquire Sample Spectrum Sample_Load->Sample_Scan Processing Data Processing (Background Subtraction, Baseline Correction) Sample_Scan->Processing Interpretation Spectrum Interpretation (Peak Picking) Processing->Interpretation Identification Functional Group Identification Interpretation->Identification

Caption: Workflow for FTIR analysis using an ATR accessory.

Molecular_FTIR_Map cluster_molecule This compound cluster_spectrum Characteristic FTIR Absorption Regions (cm⁻¹) FG1 Nitro Group (-NO₂) Peak1 1550-1475 (asym) 1360-1290 (sym) FG1->Peak1 N-O Stretch FG2 Methoxy Groups (-OCH₃) Peak2 ~2950 (C-H) ~1250 & 1050 (C-O) FG2->Peak2 C-H & C-O Stretch FG3 Aromatic Ring Peak3 ~3050 (C-H) ~1600-1450 (C=C) FG3->Peak3 C-H & C=C Stretch FG4 Ethenyl Group (-CH=CH-) Peak4 ~1630 (C=C) ~965 (trans C-H bend) FG4->Peak4 C=C Stretch & C-H Bend

Caption: Mapping functional groups to their FTIR spectral regions.

References

A Comparative Guide to the Reduction of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, also known as 3,4-dimethoxy-β-nitrostyrene, is a critical chemical transformation for the synthesis of 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). This phenethylamine is a key precursor in the development of various pharmaceutical compounds. The selection of an appropriate reduction method is paramount, as it directly impacts reaction efficiency, yield, purity of the product, safety, and scalability. This guide provides an objective comparison of common reduction methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparison of Reduction Methods

The reduction of the nitroalkene functionality in this compound requires the saturation of both the carbon-carbon double bond and the nitro group. Several methods have been established, each with distinct advantages and disadvantages. The performance of these key methods is summarized below.

Method/ReagentsSolvent(s)Reaction TimeTemperatureYield (%)Key Characteristics & Remarks
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether / THFSeveral hours (e.g., 6h)Reflux60-81%Pros: High yields, well-established method.[1][2] Cons: Pyrophoric reagent, requires strict anhydrous conditions and an inert atmosphere; can cause dehalogenation on substituted substrates.[1][3]
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) Methanol / Ethanol10 - 30 minutes80 °C / Reflux62-83%Pros: Fast, high-yielding, uses a non-pyrophoric reagent, mild conditions, scalable.[3][4][5] Cons: Requires careful control of temperature during NaBH₄ addition.
Catalytic Hydrogenation (H₂ / Catalyst) Acetic Acid, Sulfuric Acid~10 - 30 minutesRoom Temperature~68%Pros: High yields, clean reaction.[6] Cons: Requires specialized high-pressure hydrogenation equipment (autoclave); catalyst can be expensive.
Iron (Fe) in Acetic Acid (AcOH) Ethanol, Acetic Acid~2 hours100 °CVariablePros: Inexpensive, environmentally benign metal.[7] Cons: Often requires harsh acidic conditions and high temperatures; workup can be tedious due to iron sludge formation.[8]
Red-Al (Sodium bis(2-methoxyethoxy)aluminum dihydride) Benzene2 - 17 hoursRefluxGoodPros: Effective for phenolic nitrostyrenes where LiAlH₄ may be incomplete.[2] Cons: Requires anhydrous conditions and an inert atmosphere; uses benzene as a solvent.

Experimental Workflow and Method Comparison

The following diagrams illustrate the general experimental workflow for the reduction process and a logical comparison of the primary methods discussed.

G cluster_workflow General Experimental Workflow A 1. Dissolve Nitrostyrene in appropriate solvent B 2. Add Reducing Agent (e.g., Hydride, Metal) A->B C 3. Reaction (Stirring, Heating as required) B->C D 4. Quench Reaction (e.g., with Water, Acid) C->D E 5. Extraction & Washing (Isolate crude product) D->E F 6. Purification (e.g., Distillation, Crystallization) E->F G 7. Isolate Pure Amine Product F->G G cluster_methods Comparison of Reduction Methods Start Reduction of this compound LiAlH4 LiAlH₄ Pros: High Yield Cons: Hazardous, Anhydrous Start->LiAlH4 NaBH4_CuCl2 NaBH₄ / CuCl₂ Pros: Fast, Safe, High Yield Cons: Exothermic Start->NaBH4_CuCl2 H2_Catalyst Catalytic H₂ Pros: Clean, High Yield Cons: Specialized Equipment Start->H2_Catalyst Fe_Acid Fe / Acid Pros: Inexpensive Cons: Harsh, Tedious Workup Start->Fe_Acid

References

A Comparative Analysis of the Antimicrobial Activity of 1,2-Dimethoxy-4-(2-nitroethenyl)benzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of 1,2-dimethoxy-4-(2-nitroethenyl)benzene, a derivative of β-nitrostyrene, and related compounds. The information presented herein is collated from various studies to facilitate a comprehensive understanding of their potential as antimicrobial agents. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support further research and development in this area.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various nitrostyrene derivatives against a range of bacterial and fungal strains as reported in the literature.

Table 1: Antimicrobial Activity of 3,4-Dimethoxy-β-nitrostyrene Derivatives against Candida albicans

CompoundChemical NameMIC (µg/mL)
1 3,4-Dimethoxy-β-nitrostyrene>128
2 3,4-Dimethoxy-β-methyl-β-nitrostyrene128
3 3,4-Dimethoxy-β-bromo-β-nitrostyrene64

Table 2: Comparative Antimicrobial Activity of β-Nitrostyrene Analogues

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A-1 (3,4-methylenedioxy-β-methyl-β-nitrostyrene)24642
B (β-nitrostyrene)1632>12816
C (3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene)32---
D (3,4-dihydroxy-β-methyl-β-nitrostyrene)64---

Table 3: Antimicrobial Activity of Halogenated β-Nitrostyrene Derivatives

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
A-1 (3,4-methylenedioxy-β-methyl-β-nitrostyrene)24642
I (4-fluoro-β-methyl-β-nitrostyrene)24322
D (4-chloro-β-methyl-β-nitrostyrene)24642
F (4-bromo-β-methyl-β-nitrostyrene)24642

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of this compound and its derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (containing medium and inoculum without the test compound) and negative control wells (containing medium only) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method

This method is used to assess the susceptibility of a microbial strain to an antimicrobial agent.

  • Preparation of Agar Plates: A standardized microbial inoculum (as described above) is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions as described for the broth microdilution method.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanisms of action of nitroethenylbenzene derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start culture Microbial Culture (Bacteria/Fungi) start->culture inoculum Prepare Standardized Inoculum culture->inoculum microdilution Broth Microdilution Assay (96-well plate) inoculum->microdilution disk_diffusion Disk Diffusion Assay (Agar plate) inoculum->disk_diffusion compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->microdilution compound_prep->disk_diffusion incubate Incubate at Optimal Conditions microdilution->incubate disk_diffusion->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end_mic MIC Value read_mic->end_mic end_zone Zone Diameter measure_zone->end_zone

Caption: Experimental workflow for determining antimicrobial activity.

mechanism_of_action cluster_compound Nitroethenylbenzene Derivative cluster_pathway1 Reductive Activation Pathway cluster_pathway2 Enzyme Inhibition Pathway compound Nitroethenylbenzene reduction Enzymatic Reduction of Nitro Group compound->reduction inhibition Inhibition of PTPs compound->inhibition intermediates Generation of Toxic Intermediates (e.g., nitroso, superoxide) reduction->intermediates damage Damage to Cellular Macromolecules (DNA, proteins) intermediates->damage death1 Cell Death damage->death1 ptp Protein Tyrosine Phosphatases (PTPs) disruption Disruption of Cellular Signaling Pathways inhibition->disruption death2 Cell Death disruption->death2

Caption: Proposed antimicrobial mechanisms of action.

Mechanism of Action

The antimicrobial activity of nitroaromatic compounds like this compound is believed to occur through multiple mechanisms. One of the primary proposed mechanisms involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates highly reactive and toxic intermediates, such as nitroso and superoxide species. These intermediates can then cause significant damage to essential cellular components, including DNA and proteins, ultimately leading to cell death.[1][2][3][4]

Another proposed mechanism is the inhibition of protein tyrosine phosphatases (PTPs).[1][5] PTPs are crucial enzymes that regulate various cellular signaling pathways. By inhibiting these enzymes, nitroethenylbenzene derivatives can disrupt critical cellular functions, leading to microbial death. Some studies also suggest that these compounds can act as thiol oxidants and may interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[6]

Structure-Activity Relationship

The antimicrobial activity of nitrostyrene derivatives is significantly influenced by their chemical structure. Studies have shown that the presence and position of substituents on the benzene ring can modulate the biological activity. For instance, the addition of a β-methyl group to the nitroalkene side chain has been found to enhance antibacterial activity compared to the unsubstituted β-nitrostyrene.[7][8] Furthermore, the introduction of halogen atoms, such as fluorine, on the aromatic ring can also impact the antimicrobial potency. The lipophilicity and electronic properties of the substituents play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with its molecular targets.

References

A Comparative Guide to Validating the Purity of Synthesized 1,2-dimethoxy-4-(2-nitroethenyl)benzene by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 1,2-dimethoxy-4-(2-nitroethenyl)benzene. The information presented is supported by experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound, also known as 3,4-dimethoxy-β-nitrostyrene, is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules.[1][2] Its purity is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final products. The most common synthetic route to this compound is the Henry condensation reaction between 3,4-dimethoxybenzaldehyde and nitromethane. This reaction, while effective, can result in a number of impurities. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized product.

This guide focuses on HPLC as the primary method for purity validation and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in the Synthesis of this compound

The primary impurities that may be present in the synthesized product include:

  • Unreacted Starting Materials:

    • 3,4-dimethoxybenzaldehyde

    • Nitromethane

  • Reaction Intermediates:

    • 1-(3,4-dimethoxyphenyl)-2-nitroethanol (the nitroaldol addition product before dehydration)

  • Byproducts:

    • Veratric acid (from the oxidation of 3,4-dimethoxybenzaldehyde)

    • Polymeric materials

Accurate quantification of these impurities is essential for a reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying components of a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol for HPLC Analysis

Objective: To determine the purity of synthesized this compound and quantify potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for this compound and potential impurities.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 80% over 20 minutes can provide good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm (where this compound has a strong absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any impurity peaks can be confirmed by comparing their retention times with those of the reference standards.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-based purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

  • Advantages:

    • Provides both chromatographic separation and mass spectral data, allowing for confident identification of impurities.

    • High sensitivity for volatile impurities.

  • Disadvantages:

    • The analyte must be volatile and thermally stable. This compound has a relatively high boiling point and may be prone to thermal degradation at high temperatures, potentially leading to inaccurate results.

    • Less suitable for non-volatile impurities such as polymeric byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis.

  • Advantages:

    • Provides detailed structural information about the main compound and any impurities present.

    • Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for reference standards for each impurity.

  • Disadvantages:

    • Lower sensitivity compared to HPLC and GC-MS, making it difficult to detect impurities present at very low levels.

    • Complex mixtures can lead to overlapping signals, making spectral interpretation challenging.

Comparative Data Summary

The following table summarizes the performance of HPLC, GC-MS, and NMR for the purity analysis of a hypothetical batch of synthesized this compound.

Analytical TechniquePurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC-UV 99.20.01%0.03%High precision and accuracy for a wide range of impurities.Requires reference standards for impurity identification.
GC-MS 98.90.005%0.02%Excellent for volatile impurity identification.Potential for thermal degradation of the analyte.
¹H-NMR 99.00.1%0.3%Provides structural confirmation and quantitative data without impurity standards.Lower sensitivity; spectral overlap can be an issue.

Conclusion

For the routine purity validation of synthesized this compound, HPLC is the recommended method due to its high precision, accuracy, and applicability to a wide range of potential impurities. It provides a reliable means of ensuring product quality for downstream applications.

GC-MS can be a valuable complementary technique for the specific identification of volatile impurities, while NMR spectroscopy is indispensable for structural confirmation and can be used for quantitative analysis, particularly when reference standards for all impurities are not available. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_synthesis Synthesis cluster_validation Purity Validation synthesis Synthesized 1,2-dimethoxy-4- (2-nitroethenyl)benzene hplc HPLC (Primary Method) synthesis->hplc Routine Purity Check gcms GC-MS (Complementary) synthesis->gcms Volatile Impurity ID nmr NMR (Structural Confirmation & qNMR) synthesis->nmr Structural Verification

Caption: Interplay of analytical techniques in purity validation.

References

"comparative study of catalysts for the Henry reaction of substituted benzaldehydes"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalysts for the Asymmetric Henry Reaction of Substituted Benzaldehydes

For researchers and professionals in drug development and organic synthesis, the Henry (nitroaldol) reaction is a cornerstone for carbon-carbon bond formation, yielding valuable β-nitro alcohols that are precursors to a wide array of functionalized molecules. The stereoselective control of this reaction is paramount, and a diverse range of catalysts has been developed to achieve high yields and enantioselectivities. This guide provides a comparative overview of prominent catalytic systems for the asymmetric Henry reaction of substituted benzaldehydes, supported by experimental data.

Performance of Catalysts

The efficacy of a catalyst in the Henry reaction is typically evaluated based on several key metrics:

  • Yield (%): The amount of desired β-nitro alcohol product obtained relative to the theoretical maximum.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the excess of one enantiomer over the other.

  • Diastereomeric Ratio (dr): For reactions that can form diastereomers, this ratio indicates the preference for one diastereomer over another.

  • Reaction Time (h): The duration required to achieve a satisfactory yield.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the substrate.

Below is a comparative summary of various catalysts, showcasing their performance with a range of substituted benzaldehydes.

Table 1: Copper-Based Catalysts

Copper complexes are among the most extensively studied catalysts for the asymmetric Henry reaction due to their high efficiency and relatively low cost.

CatalystBenzaldehyde DerivativeYield (%)ee (%)dr (syn:anti)Ref.
Cu(OAc)₂ / Chiral Bis(β-amino alcohol) Benzaldehyde9994.6-[1]
4-Nitrobenzaldehyde9892.1-[1]
4-Chlorobenzaldehyde9588.5-[1]
4-Methylbenzaldehyde8281.2-[1]
2-Nitrobenzaldehyde9994.6-[1]
Cu(OAc)₂ / Bis(sulfonamide)-diamine Benzaldehyde9595-[2]
4-Bromobenzaldehyde9694-[2]
3-Bromobenzaldehyde9496-[2]
4-Methoxybenzaldehyde9293-[2]
Cu(I) / Chiral [H₄]salen ligand Benzaldehyde (with nitropropane)-->95:5[3]
1-Naphthaldehyde (with nitropropane)-->95:5[3]
Table 2: Lanthanide-Based Catalysts

Lanthanide complexes, particularly those of lanthanum and neodymium, have demonstrated excellent stereocontrol in the Henry reaction.[3]

CatalystBenzaldehyde DerivativeYield (%)ee (%)dr (syn:anti)Ref.
La-Li-BINOL complex (LLB) Benzaldehyde70-9693-97up to 92:8[3]
Nd/Na/Amide heterobimetallic complex Benzaldehydehighmoderateanti-selective[3]
o-Alkylbenzaldehydeshighgoodgood[3]
Table 3: Organocatalysts

Organocatalysts, such as chiral guanidines and thioureas, offer a metal-free alternative for the asymmetric Henry reaction.

CatalystBenzaldehyde DerivativeYield (%)ee (%)dr (syn:anti)Ref.
Chiral Guanidine Benzaldehyde---[4]
4-Nitrobenzaldehyde-highhigh syn[4]
4-Chlorobenzaldehyde-highhigh syn[4]
Axially Chiral Guanidine Benzaldehydeacceptablefairly goodfairly good[5]
Bifunctional Guanidine-Thiourea Aliphatic aldehydesmoderate-goodhighsyn-selective[3]
Cinchona Alkaloid-Thiourea Aromatic aldehydesup to 9587up to 91:9[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the catalytic systems discussed.

General Procedure for Copper-Catalyzed Asymmetric Henry Reaction[1]
  • Catalyst Preparation: In a nitrogen-purged vial, the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) are dissolved in ethanol (2 mL). The solution is stirred at room temperature for 2 hours to form the catalyst complex, which typically appears as a blue solution.

  • Reaction Setup: The substituted benzaldehyde (0.2 mmol) is added to the catalyst solution and stirred for 20 minutes at room temperature.

  • Initiation: Nitromethane (2 mmol) is then added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred for 24–48 hours at the specified temperature. Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The yield is determined from the mass of the pure product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Lanthanide-Catalyzed Asymmetric Henry Reaction (Conceptual)

A detailed, specific protocol for a lanthanide-catalyzed reaction with a range of substituted benzaldehydes was not available in the initial search results. The following is a generalized procedure based on common practices for such reactions.

  • Catalyst Activation: The lanthanide precursor (e.g., La(O-i-Pr)₃) and the chiral ligand (e.g., a BINOL derivative) are dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere. The mixture is stirred at a specified temperature for a period to allow for complex formation. Additives, if required, are introduced at this stage.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (often sub-zero). The substituted benzaldehyde is added, followed by the nitroalkane.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC. Once complete, the reaction is quenched, typically with a mild acid, and the product is extracted.

  • Purification and Analysis: The product is purified by chromatography, and its yield and enantiomeric excess are determined.

General Procedure for Organocatalytic Asymmetric Henry Reaction (Conceptual)

A detailed, specific protocol for an organocatalyzed reaction with a range of substituted benzaldehydes was not available in the initial search results. The following is a generalized procedure based on common practices for such reactions.

  • Reaction Setup: In a vial, the chiral organocatalyst (e.g., a bifunctional thiourea or guanidine, typically 5-20 mol%) is dissolved in a suitable solvent (e.g., toluene, CH₂Cl₂).

  • Addition of Reactants: The substituted benzaldehyde is added, followed by the nitroalkane. A base or other additives may be required depending on the specific catalyst system.

  • Reaction Conditions: The reaction is stirred at a specified temperature (ranging from room temperature to lower temperatures) for a period of time until completion is observed by TLC.

  • Workup and Purification: The reaction mixture is directly purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Analysis: The yield is calculated, and the enantiomeric excess is determined by chiral HPLC.

Visualizing the Catalytic Process

To better understand the workflow and the relationships between the components of a catalytic Henry reaction, the following diagrams are provided.

Henry_Reaction_Workflow cluster_reactants Reactants benzaldehyde Substituted Benzaldehyde reaction_vessel Reaction Vessel benzaldehyde->reaction_vessel nitroalkane Nitroalkane nitroalkane->reaction_vessel catalyst Chiral Catalyst (Metal Complex or Organocatalyst) catalyst->reaction_vessel product β-Nitro Alcohol (Product) reaction_vessel->product

A simplified workflow of a catalytic Henry reaction.

Catalyst_Activation_Pathway cluster_metal Metal-Catalyzed Pathway cluster_organo Organocatalyzed Pathway metal_precursor Metal Precursor (e.g., Cu(OAc)₂) active_complex Active Metal-Ligand Complex metal_precursor->active_complex Coordination chiral_ligand Chiral Ligand chiral_ligand->active_complex organocatalyst Bifunctional Organocatalyst (e.g., Thiourea) activated_nucleophile Activated Nucleophile (Nitronate) organocatalyst->activated_nucleophile H-Bonding activated_electrophile Activated Electrophile (Aldehyde) organocatalyst->activated_electrophile H-Bonding

General activation pathways for metal and organocatalysts.

Conclusion

The choice of catalyst for the asymmetric Henry reaction of substituted benzaldehydes depends on several factors, including the desired stereochemical outcome, the nature of the substrate, and practical considerations such as cost and catalyst availability. Copper-based catalysts offer a robust and high-yielding approach for a variety of benzaldehydes. Lanthanide catalysts can provide excellent stereocontrol, particularly in achieving high diastereoselectivity. Organocatalysts represent a valuable metal-free alternative, with bifunctional systems showing great promise in activating both the nucleophile and the electrophile through hydrogen bonding. Further research into the development of more efficient and versatile catalysts will continue to expand the synthetic utility of this important transformation.

References

Safety Operating Guide

1,2-dimethoxy-4-(2-nitroethenyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of 1,2-dimethoxy-4-(2-nitroethenyl)benzene

The following provides essential safety and logistical information for the proper handling and disposal of this compound (also known as 3,4-Dimethoxy-β-nitrostyrene). Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Summary

This compound is a yellow crystalline powder.[1] While the toxicological properties of this specific material have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory system.[1][2] Due to the presence of the nitro group and its relation to other regulated nitroaromatic compounds, it must be handled as hazardous waste.

Hazard InformationDescription
GHS Classification Based on data for related compounds, may be classified as: Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Reproductive Toxicity, and Specific Target Organ Toxicity.[3] Irritating to eyes, respiratory system, and skin.[1]
Signal Word Danger
Hazard Statements (H-Statements) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H351: Suspected of causing cancer. H360: May damage fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure.
Precautionary Statements (P-Statements) P201: Obtain special instructions before use. P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4] P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols

Personal Protective Equipment (PPE) Protocol:

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear a laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Use only under a chemical fume hood or in a well-ventilated area to keep airborne concentrations low.[2][4] If dust is generated, a NIOSH/MSHA approved respirator may be required.[4]

Spill Cleanup Protocol:

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Ensure adequate ventilation in the area.[2] Restrict access to the spill zone.

  • Don PPE: Wear the appropriate PPE as described above.

  • Contain Spill: For solid spills, carefully sweep or vacuum the material.[2] Avoid generating dust.[2] For solutions, soak up with an inert absorbent material (e.g., sand, vermiculite).[3][4]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, clearly labeled container for disposal.[2][4]

  • Decontaminate Area: Clean the spill area thoroughly.

  • Dispose of Waste: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined below.

Waste Disposal Procedures

Disposal of this compound must be managed through your institution's hazardous waste program. Disposal in standard trash or down the drain is strictly prohibited.[5] Hazardous waste is regulated from "cradle to grave," meaning the generating laboratory retains responsibility for it indefinitely.[6]

Step-by-Step Disposal Protocol:

  • Waste Identification: This compound should be treated as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's safety office.[7]

  • Container Selection:

    • Collect waste in a container that is compatible with the chemical. The original container is often a suitable choice.[7]

    • The container must be in good condition and have a tightly sealing lid.[5][6] Keep the container closed at all times except when adding waste.[6][7]

  • Labeling:

    • As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.[7][8]

    • The label must include the full chemical name: "this compound" and the approximate concentration or quantity.[7] Acronyms or formulas are not acceptable.[7]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), such as in a fume hood or a secondary containment bin.[8][9]

    • Segregate the container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][9]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[5]

    • Ensure the exterior of the container remains clean and free of contamination.[5][7]

  • Requesting Pickup:

    • Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[7]

    • Complete any required hazardous material pickup forms, ensuring the information is accurate and matches the container label.[7]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Waste Preparation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated: 1,2-dimethoxy-4- (2-nitroethenyl)benzene container Select Compatible Container (e.g., original bottle) start->container Step 1 label_waste Affix 'Hazardous Waste' Label & List Full Chemical Name container->label_waste Step 2 storage Store in Designated SAA (e.g., Fume Hood) label_waste->storage Step 3 segregate Segregate from Incompatible Materials storage->segregate cap Keep Container Tightly Capped (Fill < 90%) segregate->cap pickup Complete Waste Pickup Form cap->pickup contact Contact EHS/Safety Office for Removal pickup->contact Step 4 end Waste Properly Disposed contact->end Step 5

Caption: Workflow for the safe disposal of chemical waste.

References

Personal protective equipment for handling 1,2-dimethoxy-4-(2-nitroethenyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The toxicological properties of 1,2-dimethoxy-4-(2-nitroethenyl)benzene have not been fully investigated.[1][2] The following recommendations are based on safety data for structurally similar compounds and are intended to provide guidance for safe handling in a laboratory setting.

This guide furnishes crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] It is expected to cause skin, eye, and respiratory tract irritation.[1][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Wear appropriate gloves to prevent skin exposure.[4]
Lab coat or chemical-resistant apronTo protect from splashes and spills.
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when handling the powder outside of a fume hood or if dust is generated.[2][4]
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE 1. Don Required PPE Prepare Work Area 2. Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weigh Compound 3. Weigh Compound Carefully Prepare Work Area->Weigh Compound Dissolve/React 4. Dissolve or React as per Protocol Weigh Compound->Dissolve/React Decontaminate 5. Decontaminate Work Surfaces Dissolve/React->Decontaminate Store Compound 6. Store in Tightly Sealed Container Decontaminate->Store Compound Dispose Waste 7. Dispose of Waste Properly Store Compound->Dispose Waste

Caption: A stepwise workflow for the safe handling of this compound.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][4]

  • Avoid generating dust when handling the solid compound.[1][2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible substances such as strong oxidizing agents.[4]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[1]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal Logical Flow:

Chemical_Waste Contaminated Material (Unused chemical, contaminated PPE, labware) Segregation Segregate Waste Streams (Solid vs. Liquid) Chemical_Waste->Segregation Solid_Waste Solid Waste Container (Labeled Hazardous Waste) Segregation->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled Hazardous Waste) Segregation->Liquid_Waste Collection Arrange for Professional Hazardous Waste Collection Solid_Waste->Collection Liquid_Waste->Collection Documentation Complete Waste Disposal Manifest Collection->Documentation

Caption: Logical flow for the proper disposal of waste contaminated with this compound.

Disposal Guidelines:

  • Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[2][5] Do not empty into drains.[2]

  • Contaminated PPE: Disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Contaminated Labware: Glassware and other equipment should be decontaminated. If decontamination is not possible, it should be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.